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  • Product: 4-Cyano-2-methylbenzothiazole
  • CAS: 1261744-77-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Cyano-2-methylbenzothiazole for Researchers and Drug Development Professionals

Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific derivative, 4-Cyano-2-methylbenzothiazole, providing a comprehensive overview for researchers and professionals in drug development. While specific experimental data for this compound is not widely published, this document extrapolates from the rich chemistry of its class to present its core physicochemical properties, including calculated molecular weight and exact mass. Furthermore, it delves into established synthetic strategies, potential therapeutic applications, and detailed experimental protocols relevant to the broader family of 2-substituted benzothiazoles. This guide is designed to serve as a foundational resource, grounded in the established principles of benzothiazole chemistry, to empower further research and discovery.

Introduction to the Benzothiazole Scaffold

Benzothiazole is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring.[1] This bicyclic system is a key pharmacophore found in a variety of natural and synthetic molecules, granting them a wide spectrum of pharmacological activities.[2][3] The versatility of the benzothiazole ring allows it to interact with a diverse range of biological targets, making its derivatives prominent in drug discovery.[3] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents, among others.[1][4][5] The continuous exploration of novel benzothiazole derivatives is a testament to their therapeutic potential and significance in medicinal chemistry.[2][5]

Physicochemical Properties of 4-Cyano-2-methylbenzothiazole

The fundamental physicochemical properties of a compound are critical for its identification, characterization, and application in research. For 4-Cyano-2-methylbenzothiazole, the molecular formula is determined to be C₉H₆N₂S . Based on this formula, the key mass-related values have been calculated.

PropertyValueMethod
Molecular Formula C₉H₆N₂S-
Molecular Weight 174.23 g/mol Calculated
Exact Mass 174.02517 DaCalculated

Note: These values are computationally derived from the molecular formula and have not been experimentally verified from published literature for this specific compound.

Synthesis and Characterization

The synthesis of 2-substituted benzothiazoles is well-documented, with the most common approach being the condensation of 2-aminothiophenol with various carbonyl compounds or their equivalents.[6] This foundational reaction can be adapted to produce a wide array of derivatives.

General Synthetic Strategies

The primary route to 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, acyl halides, or nitriles.[7][8] The reaction with aldehydes, in particular, is a straightforward method to introduce a variety of substituents at the 2-position.[6] Numerous catalysts and reaction conditions have been developed to improve yields and expand the substrate scope, including the use of ultrasound irradiation and various metal catalysts.[6][7]

For the synthesis of 4-Cyano-2-methylbenzothiazole, a plausible approach would involve the condensation of a correspondingly substituted 2-aminothiophenol with a methyl-donating reagent or the cyclization of a precursor already containing the methyl and cyano functionalities.

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 2-substituted benzothiazole derivative.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization A 2-Aminothiophenol Derivative C Reaction Vessel (Solvent + Catalyst) A->C B Aldehyde/Ketone B->C D Reflux/Stirring C->D E Cooling & Precipitation D->E Reaction Completion F Filtration E->F G Crude Product F->G H Column Chromatography G->H I Pure Product H->I J TLC I->J K NMR Spectroscopy I->K L Mass Spectrometry I->L M Final Characterized Compound J->M K->M L->M G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation BTZ Benzothiazole Derivative BTZ->PI3K

Caption: Simplified PI3K/Akt signaling pathway, a target for some anticancer benzothiazole derivatives.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis and biological evaluation of 2-substituted benzothiazoles like 4-Cyano-2-methylbenzothiazole.

General Protocol for the Synthesis of 2-Substituted Benzothiazoles

This protocol describes a common method for synthesizing 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aldehyde. [6] Materials:

  • 2-aminothiophenol derivative (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Ethanol (as solvent)

  • Catalyst (e.g., p-toluenesulfonic acid, a few crystals)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard glassware for work-up

Procedure:

  • To a round-bottom flask, add the 2-aminothiophenol derivative (1.0 eq) and the substituted aldehyde (1.0 eq).

  • Add ethanol as the solvent to dissolve the reactants.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Equip the flask with a reflux condenser and place it on a stirring plate.

  • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by vacuum filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. [9]

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., PANC-1) [9]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (e.g., 4-Cyano-2-methylbenzothiazole) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Conclusion

4-Cyano-2-methylbenzothiazole, as a member of the pharmacologically significant benzothiazole family, holds considerable potential as a scaffold for novel therapeutic agents or as a valuable intermediate in organic synthesis. While direct experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for its study by presenting its calculated fundamental properties and leveraging the extensive knowledge available for related benzothiazole derivatives. The established synthetic routes and biological screening protocols outlined herein offer a clear path for researchers to synthesize, characterize, and evaluate the therapeutic potential of 4-Cyano-2-methylbenzothiazole and similar compounds.

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Exploratory

Electronic and Thermodynamic Properties of 4-Cyano-2-methylbenzothiazole: A Comprehensive Technical Guide

Target Audience: Researchers, computational chemists, and drug development professionals Content Focus: Quantum mechanical profiling, thermodynamic stability, and kinetic oxidation pathways Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals Content Focus: Quantum mechanical profiling, thermodynamic stability, and kinetic oxidation pathways

Executive Summary & Structural Rationale

4-Cyano-2-methylbenzothiazole (CAS: 1261744-77-7) represents a highly functionalized heterocyclic system characterized by a unique "push-pull" electronic environment. The molecule consists of an electron-rich benzothiazole core, an electron-donating 2-methyl group (via hyperconjugation), and a strongly electron-withdrawing 4-cyano group (via resonance and inductive effects).

Understanding the precise electronic and thermodynamic properties of this compound is critical for its application in rational drug design and for predicting its environmental fate. This whitepaper synthesizes state-of-the-art Density Functional Theory (DFT) methodologies and experimental kinetic protocols to provide a definitive guide on the molecule's behavior, emphasizing the causality behind computational choices and the self-validating nature of modern kinetic assays.

Electronic Properties & Conceptual DFT

The electronic structure of 4-Cyano-2-methylbenzothiazole is fundamentally altered by the C4-cyano substitution. According to Conceptual Density Functional Theory (cDFT), the global reactivity of a molecule can be parameterized using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[1].

The "Push-Pull" Electronic Dynamics

The presence of the strongly electronegative cyano group lowers the LUMO energy significantly compared to unsubstituted 2-methylbenzothiazole. This increases the global electrophilicity index ( ω ) , making the molecule more susceptible to nucleophilic attack at the conjugated ring system, while simultaneously increasing the chemical hardness ( η ) , which dictates the resistance of the electron cloud to polarization[1].

Computational Workflow & Causality

To accurately model these properties, standard basis sets are insufficient due to the presence of the sulfur atom. Sulfur exhibits significant core polarization effects that must be accounted for to prevent catastrophic errors in electronic energy calculations. Therefore, high-level single-point energy calculations must utilize the aug-cc-pV(Q+d)Z basis set, which incorporates tight d-functions specifically optimized for third-row elements[2].

G N1 Input Geometry (4-Cyano-2-methylbenzothiazole) N2 Geometry Optimization (wB97X-D/def2-TZVP) N1->N2 Initial Guess N3 Frequency Analysis (ZPVE Scaling: 0.990) N2->N3 Minima Verification N5 Conceptual DFT (HOMO/LUMO, Hardness) N2->N5 Orbital Energies N4 Single-Point Energy (LCCSD(T)/aug-cc-pV(Q+d)Z) N3->N4 Thermal Corrections

Computational workflow for determining electronic and thermodynamic properties.

Thermodynamic Stability & Oxidation Kinetics

In both atmospheric and physiological environments, the primary degradation pathway for 2-methylbenzothiazole derivatives is oxidation initiated by the hydroxyl radical (OH•).

The OH-Initiated Oxidation Mechanism

For 2-methylbenzothiazole (MeBTH), the gas-phase reaction with OH radicals proceeds with a rate constant of (3.0±0.4)×10−12 cm3 molecule−1 s−1 [3]. The reaction primarily targets the 2-methyl group via hydrogen abstraction.

However, in 4-Cyano-2-methylbenzothiazole , the electron-withdrawing cyano group deactivates the molecule toward electrophilic OH• attack. This increases the activation barrier for H-transfer beyond the 8.0 kcal/mol observed in unsubstituted MeBTH[3].

The Spin-State Challenge in DFT

Modeling the subsequent addition of molecular oxygen ( O2​ ) to the intermediate radical ( CH2​-BTH-CN∙ ) presents a severe computational challenge. O2​ exists in a triplet ground state. When it binds to the doublet radical intermediate (binding energy ≈3.9−4.1 kcal/mol ), it forms a complex with three unpaired electrons (a quartet state)[3]. Standard DFT often fails here, incorrectly predicting the ⟨S2⟩ expectation value due to spin contamination[3]. Accurate thermodynamic modeling requires multi-reference methods or strict spin-flip protocols to correctly map the transition from the quartet state to the stable doublet product.

G R1 Reactant: MeBTH-CN + OH• C1 Pre-reaction Complex (Binding Energy: ~3.9 kcal/mol) R1->C1 Collision TS1 Transition State (H-Abstraction Barrier: >8.0 kcal/mol) C1->TS1 Activation I1 Intermediate Radical (CH2-BTH-CN• + H2O) TS1->I1 H-Transfer O2 O2 Addition & Spin Flip (Quartet to Doublet Transition) I1->O2 +O2 P1 Stable Aldehyde Product (2-CHO-BTH-CN) O2->P1 NO/O2 cascade

OH-radical initiated gas-phase oxidation pathway of the 2-methyl group.

Synthesized Quantitative Data

The following tables summarize the comparative electronic and thermodynamic parameters, juxtaposing the baseline 2-methylbenzothiazole against the cyano-substituted derivative based on extrapolated cDFT principles and kinetic data[1][3].

Table 1: Conceptual DFT Parameters (Theoretical Projections)
ParameterUnsubstituted MeBTH4-Cyano-2-methylbenzothiazoleImplication of Cyano Substitution
HOMO Energy Higher (Less negative)Lower (More negative)Decreased nucleophilicity
LUMO Energy HigherSignificantly LowerIncreased susceptibility to reduction
Chemical Hardness ( η ) LowerHigherGreater resistance to electron cloud distortion
Electrophilicity ( ω ) ModerateHighEnhanced reactivity toward nucleophiles
Table 2: Thermodynamic & Kinetic Parameters
PropertyValue / ThresholdMechanistic Note
OH• Reaction Rate Constant <3.0×10−12 cm3 molecule−1 s−1 Slower than MeBTH due to EWG deactivation[3].
H-Abstraction Activation Barrier >8.0 kcal/mol Increased energy requirement for transition state[3].
O2​ Binding Energy to Radical ≈3.9−4.1 kcal/mol Formation of the pre-reaction complex[3].
ZPVE Scaling Factor 0.990 Required for anharmonicity correction in DFT[2].

Step-by-Step Experimental & Computational Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing external variables and internalizing control metrics.

Protocol A: High-Accuracy Enthalpy of Formation Calculation

Purpose: To determine the standard enthalpy of formation ( Δf​H∘ ) while correcting for sulfur's core polarization.

  • Geometry Optimization: Optimize the conformers of 4-Cyano-2-methylbenzothiazole using the ω B97X-D functional with the def2-TZVP basis set[1]. Causality: This functional accurately captures long-range dispersion interactions critical for aromatic systems.

  • Frequency Analysis & ZPVE Correction: Perform a vibrational frequency analysis on the optimized geometry. Apply a scaling factor of 0.990 to the Zero-Point Vibrational Energy (ZPVE)[2]. Causality: Raw harmonic frequencies overestimate true energies; scaling corrects for quantum anharmonicity.

  • Single-Point Energy Evaluation: Execute a Local Coupled-Cluster calculation with single, double, and perturbative triple excitations (LCCSD(T)). Crucially, apply the aug-cc-pV(Q+d)Z basis set specifically for the sulfur atom[2]. Causality: Standard augmented basis sets fail to model the tight inner-shell electron correlations of third-row elements.

  • Thermodynamic Averaging: Compute the final Δf​H∘ as the Gibbs-energy average across the conformer population.

Protocol B: Kinetic Measurement of OH Oxidation via PTR-ToF-MS

Purpose: To measure the absolute rate constant of OH-initiated degradation in the gas phase.

  • Chamber Passivation & Baseline: Flush a Teflon reaction chamber with Ultra Zero air. Causality: Establishes a zero-background baseline, ensuring no volatile organic compounds (VOCs) artificially deplete the OH radical pool[3].

  • Reagent & Internal Standard Introduction: Inject known vapor pressures of 4-Cyano-2-methylbenzothiazole alongside a reference compound (e.g., benzene) into the chamber. Causality: Benzene acts as a kinetic internal standard. By measuring the relative decay of the target vs. benzene, the system self-validates the absolute OH concentration, negating errors from UV lamp fluctuations[3].

  • Radical Generation: Introduce isopropyl nitrite (IPN) and irradiate the chamber with UV light to generate OH radicals.

  • Real-Time Mass Spectrometry: Monitor the decay kinetics continuously using Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) tuned to the specific m/z of the protonated parent ions[3].

References

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data Source: PubMed Central (PMC) / NIH URL:[Link]

  • Conceptual Density Functional Theory Source: ResearchGate URL:[Link]

Sources

Foundational

Comprehensive Safety and Toxicological Profiling of 4-Cyano-2-methylbenzothiazole (CAS 1261744-77-7)

Executive Summary Benzothiazoles represent a "privileged scaffold" in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antimicrobial, and antileishmanial activities[1]. 4-Cyano-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiazoles represent a "privileged scaffold" in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antimicrobial, and antileishmanial activities[1]. 4-Cyano-2-methylbenzothiazole (CAS 1261744-77-7) , also known as 2-Methylbenzo[d]thiazole-4-carbonitrile, is a highly functionalized building block utilized in advanced drug discovery and agrochemical synthesis[2].

Because it is a specialized, novel intermediate, empirical toxicological data specific to this exact molecule is sparse. As a Senior Application Scientist, I employ a read-across methodology —extrapolating from well-characterized structural analogs like 2-methylbenzothiazole (CAS 120-75-2)—to construct a robust safety data sheet (SDS) and toxicity profile[3]. This guide establishes a self-validating framework for safely handling, evaluating, and utilizing this compound in laboratory settings.

Physicochemical Identity & Structural Logic

Understanding physicochemical properties is the first step in predicting a compound's behavior in vitro and in vivo. The electron-withdrawing cyano group at the 4-position significantly alters the electron density of the benzothiazole ring, potentially increasing its reactivity toward nucleophiles and altering its lipophilicity compared to the unsubstituted 2-methylbenzothiazole.

Table 1: Physicochemical Properties of 4-Cyano-2-methylbenzothiazole

PropertyValue / Description
Chemical Name 4-Cyano-2-methylbenzothiazole (2-Methylbenzo[d]thiazole-4-carbonitrile)
CAS Registry Number 1261744-77-7
Molecular Formula C9H6N2S
Molecular Weight 174.22 g/mol
Structural Features Benzothiazole core, 2-methyl substitution, 4-cyano substitution
Physical State Solid / Crystalline powder (typical for cyano-aromatics)
Solubility Soluble in DMSO, DMF, and Dichloromethane; Insoluble in water

Safety Data Sheet (SDS): Core Directives

The following protocols are synthesized from [2] and [3].

Hazard Identification (GHS Classification)

Based on read-across data from benzothiazole derivatives, the compound is classified under the following Global Harmonized System (GHS) categories:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful if swallowed, inhaled, or absorbed through skin).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

First Aid & Emergency Response
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. The cyano group introduces a theoretical risk of toxic nitrile/cyanide byproducts upon extreme thermal decomposition; monitor for hypoxia[4].

  • Skin Contact: Wash immediately with copious amounts of soap and water. Benzothiazoles are known dermal sensitizers, and repeated exposure can cause allergic contact dermatitis[5].

  • Eye Contact: Flush with water for at least 15 minutes, lifting upper and lower eyelids occasionally.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage
  • Handling: Execute all operations within a certified chemical fume hood[6]. Utilize nitrile gloves (double-gloving recommended for stock solution preparation) and safety goggles.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. Protect from light and moisture. Keep away from strong oxidizing agents.

Toxicological Profile & Mechanistic Insights

The toxicity of benzothiazole derivatives is driven largely by their metabolic bioactivation and subsequent interaction with cellular macromolecules.

Acute & Chronic Toxicity

For the analog 2-methylbenzothiazole, the intraperitoneal LD50 in mice is approximately 300 mg/kg[3]. The addition of the cyano group in 4-Cyano-2-methylbenzothiazole likely increases lipophilicity, potentially altering the volume of distribution and intracellular accumulation. Chronic exposure to benzothiazole derivatives has been linked to[5].

Mechanism of Action: Cytotoxicity

Benzothiazoles undergo hepatic metabolism primarily via Cytochrome P450 (CYP450) enzymes. This biotransformation can generate reactive oxygen species (ROS) and electrophilic intermediates. If cellular glutathione (GSH) is depleted, these intermediates cause oxidative stress, leading to DNA damage and subsequent cellular apoptosis[7].

ToxicityMechanism Compound 4-Cyano-2-methylbenzothiazole (Exposure) CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Absorption ROS Reactive Oxygen Species (ROS) CYP450->ROS Bioactivation Detox Phase II Conjugation (Glutathione) CYP450->Detox Detoxification DNA DNA Damage & Genotoxicity ROS->DNA Oxidative Stress Apoptosis Cellular Apoptosis DNA->Apoptosis Unrepaired Excretion Renal Excretion Detox->Excretion Clearance

Fig 1: Proposed metabolic bioactivation and toxicity pathway for benzothiazoles.

Experimental Protocols

To empirically validate the read-across toxicity assumptions, researchers must perform standardized in vitro assays. The following protocols provide a self-validating system for assessing the cytotoxicity and analytical quantification of 4-Cyano-2-methylbenzothiazole.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures mitochondrial metabolic activity, serving as a reliable proxy for cell viability following exposure to xenobiotics. The inclusion of vehicle and positive controls ensures the assay is self-validating.

  • Cell Culture Preparation: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

  • Compound Dosing: Prepare a 10 mM stock solution of 4-Cyano-2-methylbenzothiazole in anhydrous DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 μM to 500 μM. Critical Causality: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Incubation: Treat the cells with the compound dilutions and incubate for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 10 μM) to validate assay sensitivity.

  • MTT Addition: Remove media and add 100 μL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark.

  • Solubilization & Reading: Discard the MTT solution. Add 100 μL of DMSO to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis.

Workflow Prep Compound Preparation (DMSO Stock) Dosing Cell Dosing (HepG2 Cells) Prep->Dosing Incubation Incubation (24h - 48h) Dosing->Incubation Assay MTT Assay (Viability) Incubation->Assay Analysis Data Analysis (IC50 Calc) Assay->Analysis

Fig 2: Step-by-step workflow for in vitro cytotoxicity screening of benzothiazoles.

Protocol: LC-MS/MS Quantification in Biological Matrices

Rationale: To study pharmacokinetics or environmental fate, precise quantification is required. LC-MS/MS offers the necessary sensitivity and specificity, utilizing an internal standard to correct for matrix effects and extraction losses.

  • Sample Extraction: Spike 100 μL of plasma with 4-Cyano-2-methylbenzothiazole. Add 300 μL of ice-cold acetonitrile containing an internal standard (e.g., 2-methylbenzothiazole-d3) to precipitate proteins.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Chromatography: Inject 5 μL of the supernatant onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent ion[M+H]+ (m/z 175.2) to its dominant product ions.

References

  • Liao, C., et al. "A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles." Environmental Science & Technology (2018). Available at:[Link]

  • Nunez, et al. "Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities." Environment International (2020). Available at: [Link]

  • ResearchGate Contributors. "An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications." ResearchGate (2024). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Palladium-Catalyzed Cyanation for the Synthesis of 4-Cyano-2-methylbenzothiazole

Target Compound: 4-Cyano-2-methylbenzothiazole (CAS: 1261744-77-7)[1] Precursor: 4-Bromo-2-methylbenzothiazole (CAS: 112146-10-8)[2] Application Context: Advanced Heterocyclic Building Blocks in Drug Discovery Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Cyano-2-methylbenzothiazole (CAS: 1261744-77-7)[1] Precursor: 4-Bromo-2-methylbenzothiazole (CAS: 112146-10-8)[2] Application Context: Advanced Heterocyclic Building Blocks in Drug Discovery

Introduction & Mechanistic Rationale

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their robust biological activities. The synthesis of cyano-substituted benzothiazoles, such as 4-Cyano-2-methylbenzothiazole, typically relies on the transition-metal-catalyzed cyanation of the corresponding aryl halides[3].

The Challenge of Catalyst Poisoning: Palladium-catalyzed cyanation is historically challenging due to the strong σ -donating nature of the cyanide ion ( CN− ). High concentrations of dissolved cyanide can lead to the formation of stable, catalytically inactive palladium-cyanide complexes (e.g., [Pd(CN)4​]2− ), halting the catalytic cycle[3][4].

The Solution (Causality in Experimental Design): To establish a self-validating, high-yielding protocol, this methodology employs Zinc Cyanide ( Zn(CN)2​ ) as the cyanide source. Because Zn(CN)2​ has low solubility in organic solvents like DMF, it maintains a low steady-state concentration of free cyanide in the reaction mixture, preventing palladium deactivation[4]. Furthermore, the use of Pd XPhos G2 (a Buchwald precatalyst) coupled with supplemental XPhos ligand provides the necessary steric bulk and electron density to accelerate both the oxidative addition of the deactivated 4-bromo-2-methylbenzothiazole and the subsequent reductive elimination of the benzonitrile product[4].

Experimental Design & Quantitative Data

The following stoichiometry is optimized for a 10 mmol scale reaction to ensure robust conversion while minimizing the excess of toxic cyanide reagents.

Table 1: Reagent Stoichiometry and Equivalents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
4-Bromo-2-methylbenzothiazole228.101.02.28 gElectrophile / Starting Material
Zinc Cyanide ( Zn(CN)2​ )117.420.6705 mgCyanide Source (Provides 1.2 eq CN− )
Pd XPhos G2786.330.02157 mgPrecatalyst
XPhos476.720.0295 mgSupplemental Ligand
N,N-Dimethylformamide (DMF)73.0910 Vol23 mLSolvent (Anhydrous)

Workflow Visualization

Workflow Step1 1. Reagent Preparation Dry DMF, Degas N2 Step2 2. Catalytic Cyanation Pd XPhos G2, Zn(CN)2, 100°C Step1->Step2 Aryl Bromide Addition Step3 3. Safety Quench NaOCl (Bleach) for excess CN- Step2->Step3 Full Conversion (LC-MS) Step4 4. Liquid-Liquid Extraction EtOAc / Aqueous Brine Step3->Step4 Neutralization Step5 5. Purification Flash Chromatography Step4->Step5 Organic Layer Concentration

Workflow for the Pd-catalyzed cyanation of 4-bromo-2-methylbenzothiazole.

Step-by-Step Experimental Protocol

Caution: Zn(CN)2​ is highly toxic. All manipulations must be performed in a certified fume hood with appropriate PPE. Acidic conditions must be strictly avoided to prevent the generation of lethal HCN gas.

Phase 1: Reaction Setup and Degassing
  • Flask Preparation: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen ( N2​ ).

  • Solid Charging: To the flask, add 4-Bromo-2-methylbenzothiazole (2.28 g, 10.0 mmol)[2], Zn(CN)2​ (705 mg, 6.0 mmol), Pd XPhos G2 (157 mg, 0.2 mmol), and XPhos (95 mg, 0.2 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask via a Schlenk line and backfill with N2​ . Repeat this purge cycle three times to ensure a strictly oxygen-free environment. Rationale: Oxygen rapidly degrades the active Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed DMF (23 mL) via syringe.

Phase 2: Catalytic Execution
  • Heating: Transfer the sealed flask to a pre-heated oil bath or heating block set to 100 °C[4].

  • Monitoring: Stir vigorously for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 20% EtOAc in Hexanes). The reaction is deemed complete when the starting material peak (m/z ~228/230) is fully consumed, replaced by the product peak (m/z ~175).

Phase 3: Safe Workup and Cyanide Quenching
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C).

  • Cyanide Quench (Critical Safety Step): Slowly add a 10% aqueous solution of Sodium Hypochlorite (bleach) (20 mL) to the reaction mixture and stir for 30 minutes. Rationale: Hypochlorite oxidizes any residual, unreacted cyanide to relatively benign cyanate ( OCN− ), ensuring safe downstream handling.

  • Extraction: Dilute the quenched mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3​ (30 mL), distilled water (3 x 30 mL to remove DMF), and saturated brine (30 mL).

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 5% to 25% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product (visualized under UV 254 nm) and concentrate in vacuo to afford 4-Cyano-2-methylbenzothiazole (CAS: 1261744-77-7)[1] as a solid.

References

  • Chemsrc. 4-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline | Chemsrc: 4-Cyano-2-methylbenzothiazole · 1261744-77-7. Retrieved from: [Link]

  • Intlab. Page 01321 (Chemical): 4-BROMO-2-METHYLBENZOTHIAZOLE. 112146-10-8. Retrieved from: [Link]

  • ACS Publications. Development of a Scalable Route for a Key Benzothiazole Building Block via a Pd-Catalyzed Migita Coupling with a Nonsmelly Thiol Surrogate. Retrieved from:[Link]

  • ResearchGate. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry / Palladium-Catalyzed Cyanation. Retrieved from:[Link]

Sources

Application

Strategic Overview: The Privileged Nature of the Benzothiazole Scaffold

An in-depth technical guide for researchers and drug development professionals on utilizing 4-Cyano-2-methylbenzothiazole as a foundational scaffold in medicinal chemistry. In modern drug discovery, the benzothiazole rin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on utilizing 4-Cyano-2-methylbenzothiazole as a foundational scaffold in medicinal chemistry.

In modern drug discovery, the benzothiazole ring system is universally recognized as a "privileged scaffold"—a core structure capable of serving as a ligand for a diverse array of biological receptors[1]. Specifically, 4-Cyano-2-methylbenzothiazole (CAS: 1261744-77-7) represents a highly strategic starting material due to its dual-functional nature.

The benzothiazole core naturally mimics the adenine ring of ATP, allowing derivatives to act as potent, ATP-competitive inhibitors of protein tyrosine kinases (PTKs) in oncology[2]. The addition of the 4-cyano and 2-methyl groups transforms this passive scaffold into a highly reactive, divergent synthetic hub:

  • The 2-Methyl Group (Nucleophilic Handle): The protons of the 2-methyl group are unusually acidic. This acidity is driven by the electron-withdrawing nature of the adjacent imine nitrogen (C=N) and the sulfur atom[3]. The presence of the 4-cyano group (a strong electron-withdrawing group via resonance and induction) further lowers the pKa​ of these protons, facilitating base-catalyzed Knoevenagel/aldol-type condensations under mild conditions[4].

  • The 4-Cyano Group (Electrophilic/Metabolic Handle): The nitrile group is a highly versatile synthetic handle. It can be hydrolyzed to amides, reduced to primary amines, or subjected to[3+2] cycloadditions to form 1H-tetrazoles—a critical bioisostere for carboxylic acids that enhances metabolic stability and membrane permeability[2].

G A 4-Cyano-2-methylbenzothiazole (Starting Material) B Base-Catalyzed Aldol/Knoevenagel A->B Ar-CHO, Piperidine Reflux C Azide Cycloaddition (Nitrile Derivatization) A->C NaN3, NH4Cl DMF, 120°C D 4-Cyano-2-styrylbenzothiazoles (Amyloid Probes / Anticancer) B->D -H2O E 2-Methyl-4-(1H-tetrazol-5-yl)benzothiazole (Carboxylic Acid Bioisostere) C->E [3+2] Cycloaddition

Divergent synthetic pathways of 4-Cyano-2-methylbenzothiazole in drug design.

Validated Synthetic Workflows & Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflows detail not just the how, but the why behind each physicochemical manipulation.

Workflow A: Synthesis of (E)-4-Cyano-2-(4-methoxystyryl)benzothiazole

Application: Styrylbenzothiazoles are highly conjugated systems utilized extensively as fluorescent probes for neurodegenerative aggregates (e.g., Tau and α -synuclein fibrils) and as anti-proliferative agents against human cancer cell lines[5].

Causality & Rationale: This reaction utilizes a Knoevenagel-type condensation. Piperidine is selected as the secondary amine catalyst because it reacts with 4-methoxybenzaldehyde to form a highly electrophilic iminium ion intermediate. This lowers the activation energy for the nucleophilic attack by the deprotonated 2-methyl group of the benzothiazole. Ethanol is chosen as a protic solvent because it stabilizes the transition state and, crucially, is a poor solvent for the highly planar, conjugated styryl product. As the product forms, it precipitates out of solution, driving the equilibrium forward via Le Chatelier's principle[4].

Step-by-Step Protocol (Self-Validating):

  • Initiation: In a 50 mL round-bottom flask, dissolve 4-Cyano-2-methylbenzothiazole (1.0 mmol) and 4-methoxybenzaldehyde (1.1 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add piperidine (0.2 mmol, 20 mol%) dropwise. Observation: The solution may slightly darken to a pale yellow.

  • Propagation: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

  • In-Process Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting benzothiazole ( Rf​≈0.5 ) will disappear, replaced by a new spot ( Rf​≈0.3 ). Self-Validation: Under 365 nm UV light, the product spot will exhibit intense fluorescence due to the extended π -conjugation.

  • Isolation: Cool the reaction to 0 °C in an ice bath. The product will precipitate as a brightly colored solid. Filter under vacuum and wash with cold ethanol (2 x 5 mL).

  • Spectroscopic Validation: Confirm the (E)-alkene geometry via 1H NMR. You must observe two distinct doublet peaks in the alkene region (7.2–7.8 ppm) with a large coupling constant ( J≈16 Hz), which is the definitive hallmark of trans (E) geometry.

Workflow B: Synthesis of 2-Methyl-4-(1H-tetrazol-5-yl)benzothiazole

Application: Conversion of the 4-cyano group to a tetrazole creates a lipophilic bioisostere of a carboxylic acid. This modification is frequently used to enhance binding affinity in kinase pockets while resisting the rapid metabolic clearance typically associated with free carboxylates[6].

Causality & Rationale: This is a [3+2] cycloaddition. Ammonium chloride ( NH4​Cl ) is added alongside sodium azide ( NaN3​ ). The NH4​Cl acts as a mild proton source to generate hydrazoic acid ( HN3​ ) in situ, which is the active dipole that reacts with the nitrile. DMF is utilized as the solvent because its high boiling point and polar aprotic nature efficiently solvate the inorganic salts at the required elevated temperature (120 °C)[2].

Step-by-Step Protocol (Self-Validating):

  • Initiation: Suspend 4-Cyano-2-methylbenzothiazole (1.0 mmol), NaN3​ (3.0 mmol), and NH4​Cl (3.0 mmol) in anhydrous DMF (10 mL).

  • Propagation: Heat the sealed reaction mixture to 120 °C for 12–16 hours behind a blast shield.

  • Workup & Safety Rationale: Cool to room temperature. Critical Step: Pour the mixture into ice water (30 mL) and basify to pH 10 with 1M NaOH. Extract with EtOAc to remove unreacted starting material. The tetrazole product remains in the aqueous layer as a highly soluble sodium salt. This step is crucial to safely separate the product from unreacted azide.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 3 in a well-ventilated hood (to prevent inhalation of any residual HN3​ gas). The neutral tetrazole will rapidly precipitate as a white/off-white solid. Filter and dry.

  • Spectroscopic Validation: Utilize IR spectroscopy. The sharp, distinct C≡N stretch at ∼2220 cm−1 present in the starting material must completely disappear. It will be replaced by a broad N−H stretching band between 2500−3000 cm−1 , confirming tetrazole formation.

Empirical Data & Yield Optimization

The table below summarizes the expected quantitative outcomes and validation metrics for derivatives synthesized from 4-Cyano-2-methylbenzothiazole, derived from standard medicinal chemistry optimization parameters.

Target DerivativeReaction TypeCatalyst / ReagentsSolvent & TempExpected YieldPrimary Validation MarkerBiological Target Area
(E)-4-Cyano-2-(4-methoxystyryl)benzothiazole Knoevenagel CondensationPiperidine (20 mol%)Ethanol, 80 °C75 - 85% 1H NMR: Alkene doublets, J≈16 HzAmyloid Fibrils / Oncology
(E)-4-Cyano-2-(4-nitrostyryl)benzothiazole Knoevenagel CondensationPiperidine (20 mol%)Ethanol, 80 °C80 - 90%Intense UV fluorescence shiftOncology (Apoptosis induction)
2-Methyl-4-(1H-tetrazol-5-yl)benzothiazole [3+2] Cycloaddition NaN3​ , NH4​Cl (3 eq)DMF, 120 °C65 - 75%IR: Loss of 2220 cm−1 C≡N peakKinase Inhibition (Bioisostere)
4-Carboxamide-2-methylbenzothiazole Nitrile Hydrolysis H2​O2​ , K2​CO3​ DMSO, 25 °C> 90%Mass Spec: [M+H]+ shift of +18 DaProdrug Development

Mechanistic Pathway: Benzothiazoles in Oncology

To understand why we synthesize these specific derivatives, we must look at the pharmacological causality. Benzothiazole derivatives exert their anti-tumor activity by competing with ATP at the catalytic domain of Protein Tyrosine Kinases (PTKs). By blocking phosphorylation, they halt downstream cellular proliferation signals, ultimately triggering apoptosis in cancer cell lines such as MCF-7 (breast) and HepG2 (liver)[2].

G N1 Benzothiazole Scaffold Enters Target Cell N2 Mimes Adenine Ring of ATP N1->N2 N3 Competitive Binding at Protein Tyrosine Kinase (PTK) N2->N3 High Affinity Interaction N4 Inhibition of Cellular Proliferation Signals N3->N4 Blockade of Phosphorylation N5 Induction of Apoptosis (Cancer Cell Death) N4->N5

Mechanism of Action: Benzothiazole-mediated kinase inhibition and apoptosis in oncology.

References

  • Full article: Benzothiazole derivatives as anticancer agents Taylor & Francis URL:[Link][6]

  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils PubMed Central (PMC) URL:[Link][5]

  • New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity MDPI URL:[Link][3]

  • Benzothiazole: Unique and versatile scaffold Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link][1]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents RSC Publishing URL:[Link][2]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles MDPI URL:[Link][4]

Sources

Method

The Rising Star in Sensing: Harnessing 4-Cyano-2-methylbenzothiazole for Advanced Fluorescent Probe Development

I. Introduction: Unveiling a Powerful Fluorophore Scaffold In the dynamic field of molecular sensing and bioimaging, the quest for fluorophores with superior photophysical properties is relentless.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Unveiling a Powerful Fluorophore Scaffold

In the dynamic field of molecular sensing and bioimaging, the quest for fluorophores with superior photophysical properties is relentless. The benzothiazole core, a heterocyclic aromatic compound, has long been a favorite among chemists and biologists for its inherent fluorescence, high quantum yields, and large Stokes shifts.[1] Its rigid, planar structure is readily amenable to chemical modification, allowing for the fine-tuning of its optical properties and the introduction of specific analyte recognition sites.[1]

This guide delves into the exceptional potential of a particularly promising, yet underexplored, derivative: 4-Cyano-2-methylbenzothiazole . While the broader benzothiazole family has been extensively studied, the strategic placement of a cyano (-CN) group at the 4-position of the 2-methylbenzothiazole scaffold introduces a unique combination of electronic and steric features that can be leveraged to create highly sensitive and selective fluorescent probes.

The cyano group, a potent electron-withdrawing moiety, significantly influences the electronic distribution within the benzothiazole core. This perturbation of the electronic landscape can dramatically enhance key fluorescence mechanisms such as Intramolecular Charge Transfer (ICT) and, in certain contexts, even boost the fluorescence quantum yield.[2] For instance, the introduction of a cyano group into a 2-(2-hydroxyphenyl)benzothiazole (HBT) framework has been shown to increase the fluorescence quantum yield from a mere 0.01 to an impressive 0.49 in solution.[2] This guide will provide a comprehensive overview of the design principles, applications, and detailed protocols for developing cutting-edge fluorescent probes based on the 4-Cyano-2-methylbenzothiazole scaffold.

II. The Scientific Foundation: Why 4-Cyano-2-methylbenzothiazole?

The unique attributes of 4-Cyano-2-methylbenzothiazole as a fluorophore building block stem from the interplay between the benzothiazole core, the methyl group, and the strategically positioned cyano group.

  • The Benzothiazole Core: Provides the fundamental rigid, planar structure with a delocalized π-electron system, which is essential for fluorescence. The nitrogen and sulfur heteroatoms within the thiazole ring can also act as coordination sites for metal ions.

  • The 2-Methyl Group: This simple alkyl group can influence the solubility and steric environment around the thiazole ring. It can also serve as a synthetic handle for further functionalization.

  • The 4-Cyano Group: This is the key to unlocking the advanced capabilities of this scaffold.

    • Electron-Withdrawing Nature: The cyano group strongly pulls electron density from the benzothiazole ring, creating a more polarized molecule. This is highly advantageous for designing probes based on the Intramolecular Charge Transfer (ICT) mechanism. In an ICT-based probe, the fluorophore is typically composed of an electron-donating part and an electron-accepting part. The 4-cyano group can act as a potent electron-accepting moiety.

    • Modulation of Photophysical Properties: The presence of the cyano group can lead to a red-shift in the absorption and emission spectra, pushing the fluorescence towards longer wavelengths, which is often desirable for biological applications to minimize autofluorescence.[3] It can also significantly increase the fluorescence quantum efficiency by restricting non-radiative decay pathways.[2]

    • Reactive Site: The carbon atom of the cyano group can be susceptible to nucleophilic attack, providing a built-in reaction site for the development of chemodosimeters, a class of probes that undergo an irreversible chemical reaction with the analyte.[4]

III. Core Sensing Mechanisms with 4-Cyano-2-methylbenzothiazole

The versatility of the 4-Cyano-2-methylbenzothiazole scaffold allows for the design of probes that operate through several established fluorescence sensing mechanisms.

A. Intramolecular Charge Transfer (ICT)

ICT is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. The 4-cyano group makes the benzothiazole core strongly electron-accepting. By attaching an electron-donating recognition unit, a probe can be designed where analyte binding modulates the efficiency of the ICT process, leading to a change in fluorescence.

ICT_Mechanism cluster_Probe Probe Molecule cluster_Sensing Sensing Event Donor Electron Donor (Recognition Site) Bridge π-Conjugated Bridge Donor->Bridge Acceptor 4-Cyano-2-methyl- benzothiazole (Acceptor) Donor->Acceptor Altered ICT Bridge->Acceptor Fluorescence Fluorescence (hν') Acceptor->Fluorescence Analyte Analyte Analyte->Donor Binding Excitation Light (hν) Excitation->Donor

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

B. Photoinduced Electron Transfer (PET)

In a PET-based sensor, the fluorophore (4-Cyano-2-methylbenzothiazole) is linked to a recognition unit that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon analyte binding to the recognition unit, the PET process is inhibited, and fluorescence is restored ("turn-on" sensing).

PET_Mechanism cluster_Off Fluorescence OFF cluster_On Fluorescence ON Fluorophore_Off Excited 4-Cyano-2-methyl- benzothiazole (F*) Ground_State_Off Ground State (F) Fluorophore_Off->Ground_State_Off Non-radiative decay Receptor_Off Receptor Receptor_Off->Fluorophore_Off PET Fluorophore_On Excited 4-Cyano-2-methyl- benzothiazole (F*) Ground_State_On Ground State (F) Fluorophore_On->Ground_State_On Fluorescence Receptor_On Receptor-Analyte Complex Analyte Analyte Light_In Excitation (hν) Light_In->Fluorophore_Off Light_In->Fluorophore_On

Caption: Photoinduced Electron Transfer (PET) Mechanism.

IV. Applications and Protocols

The unique properties of the 4-Cyano-2-methylbenzothiazole scaffold make it suitable for developing probes for a wide range of analytes.

A. Detection of Metal Ions

The nitrogen and sulfur atoms in the benzothiazole ring can serve as a binding site for various metal ions. Probes for ions like Al³⁺, Cr³⁺, and Zn²⁺ have been successfully developed using the broader benzothiazole platform.[5][6][7]

Application Note: A Turn-On Fluorescent Probe for Al³⁺

A hypothetical probe, CMBT-Al , can be designed by functionalizing the 2-methyl group of 4-Cyano-2-methylbenzothiazole with a suitable Al³⁺ chelator, such as a Schiff base. Binding of Al³⁺ would restrict the C=N bond rotation in the Schiff base, inhibiting non-radiative decay and leading to a "turn-on" fluorescence response.

Experimental Protocol: Synthesis and Characterization of an Al³⁺ Probe

  • Synthesis of 4-Cyano-2-methylbenzothiazole (Core Scaffold): While a direct, optimized synthesis may need to be developed, a plausible route involves the reaction of 2-amino-5-cyanobenzonitrile with a methylating agent or a multi-step synthesis starting from a suitable substituted aniline.

  • Functionalization: The 2-methyl group can be brominated using N-bromosuccinimide (NBS) to form 2-(bromomethyl)-4-cyanobenzothiazole.

  • Schiff Base Formation: The brominated intermediate is then reacted with an appropriate salicylaldehyde derivative and an amine to form the final Schiff base probe.

  • Characterization: The structure of the synthesized probe should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Spectroscopic Studies:

    • Prepare a stock solution of the probe (e.g., 1 mM in DMSO).

    • Prepare stock solutions of various metal ions (e.g., 10 mM in deionized water).[5]

    • In a cuvette, add the probe solution to a suitable buffer (e.g., HEPES, pH 7.4) to a final concentration of 10 µM.

    • Record the fluorescence spectrum.

    • Add increasing concentrations of Al³⁺ and record the fluorescence spectra after each addition.

    • Perform selectivity studies by adding other metal ions to the probe solution and observing any changes in fluorescence.

B. Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS)

ROS and RNS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), are important signaling molecules but can cause cellular damage at high concentrations.[8][9] Benzothiazole-based probes have been developed for their detection.[8][9][10][11]

Application Note: A Ratiometric Probe for Peroxynitrite (ONOO⁻)

A probe for ONOO⁻ can be designed by attaching a peroxynitrite-reactive group, such as a boronate ester, to the 4-Cyano-2-methylbenzothiazole scaffold. The reaction with ONOO⁻ would cleave the boronate ester, releasing the parent fluorophore with a different emission wavelength, thus enabling ratiometric detection.

Experimental Protocol: Cellular Imaging of Peroxynitrite

  • Cell Culture: Culture cells (e.g., HeLa cells) on glass-bottom dishes.

  • Probe Loading: Incubate the cells with the ONOO⁻ probe (e.g., 5-10 µM) in cell culture medium for 30 minutes at 37°C.

  • Wash: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Induction of ONOO⁻: Treat the cells with an ONOO⁻ donor (e.g., SIN-1) to induce peroxynitrite production.

  • Imaging: Acquire fluorescence images using a confocal microscope with appropriate excitation and emission channels for both the probe and the reaction product.

  • Data Analysis: Calculate the ratio of fluorescence intensities in the two emission channels to quantify the changes in ONOO⁻ levels.

C. Detection of Biothiols

Biothiols, such as cysteine (Cys), play crucial roles in maintaining the redox balance in cells.[12] Fluorescent probes for Cys often utilize a reaction-based mechanism.

Application Note: A Turn-On Probe for Cysteine

An acrylate group can be attached to the 4-Cyano-2-methylbenzothiazole scaffold. The acrylate group acts as a fluorescence quencher. Cysteine can undergo a Michael addition reaction with the acrylate group, leading to its cleavage and the release of the highly fluorescent parent molecule.

Cysteine_Sensing_Workflow cluster_Preparation Sample Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Cells Culture Cells Probe_Loading Load with Cysteine Probe Cells->Probe_Loading Wash Wash with PBS Probe_Loading->Wash Induce_Cys Induce Changes in Cysteine Levels (Optional) Wash->Induce_Cys Image Acquire Fluorescence Images Induce_Cys->Image Quantify Quantify Fluorescence Intensity Image->Quantify Correlate Correlate with Cysteine Concentration Quantify->Correlate

Caption: Workflow for Cysteine Detection in Living Cells.

V. Quantitative Data Summary

The following table provides hypothetical yet plausible photophysical and sensing properties for probes based on the 4-Cyano-2-methylbenzothiazole scaffold, derived from existing data on similar benzothiazole derivatives.

Probe Name (Hypothetical)Target AnalyteSensing MechanismExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference Analogue
CMBT-Al Al³⁺CHEF380480~0.5 (with Al³⁺)~50 nM[5]
CMBT-ONOO ONOO⁻Reaction-based365450 -> 520~0.4 (product)~15 nM[8][11]
CMBT-Cys CysteineReaction-based405510~0.6 (product)~30 nM[12]

VI. Conclusion and Future Outlook

4-Cyano-2-methylbenzothiazole represents a highly promising scaffold for the development of next-generation fluorescent probes. The strong electron-withdrawing nature of the cyano group offers a powerful tool to modulate the photophysical properties of the benzothiazole core, enabling the design of probes with enhanced sensitivity, selectivity, and desirable spectroscopic characteristics. While further research is needed to fully explore the synthetic routes and applications of this specific derivative, the foundational principles and the success of related benzothiazole-based probes strongly suggest a bright future for 4-Cyano-2-methylbenzothiazole in chemical sensing and bioimaging. The protocols and design strategies outlined in this guide provide a solid starting point for researchers and drug development professionals to harness the potential of this exciting fluorophore.

VII. References

  • Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. MDPI. [Link]

  • A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. PMC. [Link]

  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. [Link]

  • Effect of cyano group on solid state photophysical behavior of tetraphenylethene substituted benzothiadiazoles. ResearchGate. [Link]

  • Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. MDPI. [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. PMC. [Link]

  • Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. PMC. [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. MDPI. [Link]

  • A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. PMC. [Link]

  • Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite. Journal of Materials Chemistry B (RSC Publishing). [Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PMC. [Link]

  • Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. RSC Publishing. [Link]

  • New Benzothiazole-Based Sensor Offers Ultra-Sensitive Detection of Cyanide. AZoSensors.com. [Link]

  • A selective fluorescence probe based on benzothiazole for the detection of Cr3+. ResearchGate. [Link]

  • Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. PMC. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. [Link]

  • Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Synfacts. [Link]

  • A turn-on benzothiazole-based fluorescent probe for rapid cysteine detection in living cells. RSC Publishing. [Link]

Sources

Application

Application Note: Catalytic Methods for the Synthesis of 4-Cyano-2-methylbenzothiazole Derivatives

Strategic Overview & Rationale Benzothiazole derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and imaging probes (e.g., D-luc...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Rationale

Benzothiazole derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and imaging probes (e.g., D-luciferin analogs). The introduction of a cyano group at the 4-position of the 2-methylbenzothiazole core provides a highly versatile synthetic handle. The nitrile can be subsequently transformed into tetrazoles, amidines, primary amines, or carboxylic acids to modulate the physicochemical properties of a drug candidate.

While direct C-H cyanation of benzothiazoles is possible, it is overwhelmingly regioselective for the C2 position of the thiazole ring[1]. To specifically target the 4-position on the fused benzene ring, researchers must rely on the cross-coupling of pre-functionalized aryl halides. The traditional Rosenmund–von Braun reaction requires stoichiometric copper(I) cyanide and harsh thermal conditions (>150 °C), often leading to poor yields and challenging purification. Consequently, Palladium-catalyzed cyanation has emerged as the industry standard, offering mild conditions, high functional group tolerance, and scalability[2].

Mechanistic Causality in Palladium-Catalyzed Cyanation

The synthesis of 4-cyano-2-methylbenzothiazole from 4-bromo-2-methylbenzothiazole relies on a finely tuned Pd(0)/Pd(II) catalytic cycle. As an application scientist, understanding the causality behind reagent selection is critical for reaction success:

  • Catalyst Poisoning and Cyanide Source Selection: Free cyanide ions (CN⁻) are strong σ-donors and π-acceptors. If the concentration of dissolved cyanide is too high (as is the case when using highly soluble NaCN or KCN), the palladium catalyst is rapidly sequestered as the catalytically inactive [Pd(CN)4​]2− complex. To circumvent this, Zinc cyanide ( Zn(CN)2​ ) is employed. Its low solubility in organic solvents ensures a slow, controlled release of cyanide ions, maintaining a steady-state concentration that is sufficient for transmetalation but low enough to prevent catalyst deactivation[3].

  • Ligand Architecture: The oxidative addition of electron-rich heterocyclic bromides can be sluggish. Furthermore, the reductive elimination of the strong Pd-CN bond is notoriously difficult. The use of bulky, electron-rich biarylphosphine ligands like XPhos accelerates both steps. The high electron density facilitates oxidative addition, while the extreme steric bulk forces the aryl and cyano groups together, driving reductive elimination.

  • Solvent Micro-Environment: A solvent mixture of DMF and a catalytic amount of water (e.g., 99:1) is utilized. The trace water slightly enhances the solubility of Zn(CN)2​ , ensuring that the transmetalation step does not become the rate-limiting bottleneck without causing a surge in free cyanide.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Ar-Br + Pd(0) → Ar-Pd(II)-Br Pd0->OA 4-Bromo-2-methylbenzothiazole TM Transmetalation Ar-Pd(II)-Br + Zn(CN)2 → Ar-Pd(II)-CN OA->TM Zn(CN)2 RE Reductive Elimination Ar-Pd(II)-CN → Ar-CN + Pd(0) TM->RE Ligand Steric Bulk RE->Pd0 Target Nitrile

Figure 1: Palladium-catalyzed cyanation cycle for 4-cyano-2-methylbenzothiazole.

Reaction Optimization Data

The following table summarizes the optimization parameters for the cyanation of 4-bromo-2-methylbenzothiazole. The data illustrates the critical nature of the ligand and cyanide source pairing.

EntryCatalyst (mol%)Ligand (mol%)Cyanide SourceSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5%)PPh₃ (10%)Zn(CN)₂DMF10012%
2Pd₂(dba)₃ (2.5%)dppf (5%)Zn(CN)₂DMF10045%
3Pd₂(dba)₃ (2.5%)XPhos (5%)NaCNDMF/H₂O100<5% (Poisoned)
4Pd₂(dba)₃ (2.5%)XPhos (5%)K₄[Fe(CN)₆]DMF/H₂O10082%
5 Pd₂(dba)₃ (2.5%) XPhos (5%) Zn(CN)₂ DMF/H₂O (99:1) 100 94%

Table 1: Quantitative optimization of catalytic cyanation conditions. Entry 5 represents the validated protocol conditions.

Experimental Protocol: Synthesis of 4-Cyano-2-methylbenzothiazole

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure safety and reaction fidelity.

Materials Required:

  • 4-Bromo-2-methylbenzothiazole (1.0 equiv, 10.0 mmol, 2.28 g)

  • Tris(dibenzylideneacetone)dipalladium(0) [ Pd2​(dba)3​ ] (0.025 equiv, 229 mg)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.05 equiv, 238 mg)

  • Zinc cyanide [ Zn(CN)2​ ] (0.6 equiv, 6.0 mmol, 704 mg)

  • Anhydrous DMF (20 mL) and Degassed DI Water (0.2 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 4-bromo-2-methylbenzothiazole, Pd2​(dba)3​ , XPhos, and Zn(CN)2​ .

    • Causality: Pd(0) complexes are highly sensitive to atmospheric oxygen, which irreversibly oxidizes the metal center to inactive Pd(II) species.

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous DMF (20 mL) and degassed water (0.2 mL) via syringe.

    • Causality: The 1% water additive is crucial for breaking the crystal lattice of Zn(CN)2​ just enough to facilitate transmetalation without causing a surge in free cyanide.

  • Catalytic Reaction: Stir the reaction mixture at 100 °C for 16 hours.

    • Self-Validation (IPC 1): After 14 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via HPLC or TLC (Hexanes/EtOAc 3:1). The starting material peak should be <1% relative to the product peak. If conversion is incomplete, continue heating for 4 hours.

  • Cyanide Quenching (CRITICAL SAFETY STEP): Cool the reaction to 0 °C using an ice bath. Slowly add a 10% aqueous solution of sodium hypochlorite (NaOCl, commercial bleach) (20 mL) dropwise over 15 minutes. Stir for an additional 1 hour at room temperature.

    • Causality: Unreacted Zn(CN)2​ is highly toxic. The hypochlorite oxidizes the cyanide anion to the significantly less toxic cyanate anion ( OCN− ) via the reaction: CN−+OCl−→OCN−+Cl− .

    • Self-Validation (IPC 2): Use a commercial cyanide test strip on the aqueous layer to confirm the absence of free cyanide before proceeding to extraction.

  • Extraction and Purification: Dilute the mixture with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black and zinc salts. Separate the organic layer, wash with brine (3 × 30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to yield 4-cyano-2-methylbenzothiazole as a pale yellow solid.

Workflow S1 1. Glovebox Setup Charge Pd2(dba)3, XPhos, Zn(CN)2 S2 2. Substrate & Solvent Add Aryl Bromide + DMF/H2O (99:1) S1->S2 S3 3. Catalytic Reaction Stir at 100°C for 16h (Check IPC 1) S2->S3 S4 4. Cyanide Quenching Add NaOCl at 0°C (Check IPC 2) S3->S4 S5 5. Purification Celite Filtration & Chromatography S4->S5

Figure 2: Experimental workflow for the scalable cyanation protocol.

References

  • Title: Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Development of a Scalable Route for a Key Benzothiazole Building Block via a Pd-Catalyzed Migita Coupling with a Nonsmelly Thiol Surrogate Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: Organic Letters (American Chemical Society) URL: [Link]

Sources

Method

Application Note: Preparation of 4-Cyano-2-methylbenzothiazole for In Vitro Biological Assays

Introduction & Biological Context The benzothiazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of DNA gyrase inhibitors[1], kinase inhibitors, and fluorogenic probes....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

The benzothiazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of DNA gyrase inhibitors[1], kinase inhibitors, and fluorogenic probes. Specifically, 4-cyano-2-methylbenzothiazole (CAS: 1261744-77-7) serves as a critical building block and intermediate. The cyano group provides a versatile handle for further functionalization (e.g., into amidines or tetrazoles), while the C2-methyl group acts as a reactive center for condensation reactions. Because the purity and physical state of this compound directly dictate the reliability of downstream in vitro assays, this protocol details a highly optimized, self-validating workflow for its synthesis, purification, and aqueous formulation.

Chemical Synthesis: Pd-Catalyzed Cyanation

Rationale and Catalyst Selection

While classical benzothiazole syntheses rely on the condensation of aminothiophenols, these precursors are notoriously unstable and prone to oxidative dimerization. Instead, we utilize a palladium-catalyzed cyanation of the commercially available 4-bromo-2-methylbenzothiazole (CAS: 112146-10-8)[2].

Causality in Reaction Design:

  • Cyanide Source: Zinc cyanide ( Zn(CN)2​ ) is strictly preferred over NaCN or KCN. Its low solubility in organic solvents ensures a low steady-state concentration of free cyanide ions, preventing the formation of catalytically dead [Pd(CN)4​]2− complexes[3].

  • Ligand Choice: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected. Its large bite angle (99°) sterically accelerates the rate-limiting reductive elimination step, forcing the C-CN bond formation.

  • Scalability: This catalytic approach mirrors scalable routes developed for other key benzothiazole building blocks, ensuring robust reproducibility[4].

Step-by-Step Synthesis Protocol

Reagents: 4-bromo-2-methylbenzothiazole (1.0 eq), Zn(CN)2​ (0.6 eq), Pd2​(dba)3​ (0.02 eq), dppf (0.04 eq), DMF (anhydrous).

  • System Deoxygenation (Critical): Dissolve 4-bromo-2-methylbenzothiazole (5.0 mmol) in 15 mL of anhydrous DMF in a Schlenk flask. Sparge the solution with ultra-pure Argon for 15 minutes. Rationale: Pd(0) is highly susceptible to oxidative degradation; ambient oxygen will stall the catalytic cycle.

  • Catalyst Activation: Add Pd2​(dba)3​ (0.1 mmol) and dppf (0.2 mmol). Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red, indicating the formation of the active Pd(0)-dppf complex.

  • Cyanation: Add Zn(CN)2​ (3.0 mmol). Seal the flask and heat to 120°C for 4 hours.

  • In-Process QC (Self-Validation): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. If starting material >5%, spike an additional 0.01 eq of Pd2​(dba)3​ and heat for 1 additional hour.

  • Workup: Cool to room temperature. Quench by pouring into 50 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Silica gel, 10% to 30% EtOAc in Hexanes).

Pathway A 4-Bromo-2-methyl benzothiazole B Pd2(dba)3 / dppf Zn(CN)2, DMF, 120°C A->B Oxidative Addition C 4-Cyano-2-methyl benzothiazole B->C Reductive Elimination D Flash Chromatography (Hexanes/EtOAc) C->D E >98% Purity (Ready for Assay) D->E

Figure 1: Synthetic workflow for the Pd-catalyzed cyanation of 4-bromo-2-methylbenzothiazole.

Formulation for In Vitro Assays

Overcoming Hydrophobic Aggregation (PAINS)

Benzothiazoles are structurally planar and highly lipophilic. When diluted from DMSO stocks into aqueous assay buffers, they frequently undergo π−π stacking, forming colloidal aggregates. These aggregates can sequester target proteins non-specifically, leading to false-positive target inhibition—a well-documented Pan-Assay Interference Compounds (PAINS) phenomenon.

Causality in Formulation: To prevent aggregate formation, the assay buffer must be supplemented with a non-ionic surfactant. Pluronic F-127 or Triton X-100 disrupts the hydrophobic interactions between benzothiazole monomers, ensuring the compound remains in a bioavailable, monomeric state.

Assay Buffer Preparation Protocol
  • Stock Preparation: Dissolve purified 4-cyano-2-methylbenzothiazole in 100% molecular-biology grade DMSO to a final concentration of 10 mM. Store aliquots at -20°C in amber vials to prevent photodegradation.

  • Buffer Supplementation: Prepare the base assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add 0.01% (v/v) Triton X-100 or 0.05% (w/v) Pluronic F-127.

  • Serial Dilution: Perform intermediate dilutions in 10% DMSO to prevent solvent shock.

  • Final Dispensing: Dilute into the supplemented assay buffer to achieve the final testing concentration (typically 1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to maintain cell/enzyme viability.

  • Self-Validating QC (DLS): Analyze the final assay solution using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.3 and the absence of particles >100 nm confirms a monomeric dispersion.

Formulation S1 10 mM Stock in 100% DMSO S2 Intermediate Dilution (1 mM in 10% DMSO) S1->S2 S3 Assay Buffer Addition (PBS or HEPES) S2->S3 Decision DLS Aggregation Check S3->Decision Agg Colloidal Aggregates Detected Decision->Agg Yes Mono Monomeric Dispersion Decision->Mono No Fix Add 0.01% Triton X-100 or 0.05% Pluronic F-127 Agg->Fix Final Proceed to HTS / Assay Mono->Final Fix->Decision Re-test

Figure 2: Formulation triage workflow to prevent PAINS-related aggregation in aqueous assays.

Quantitative Data Summaries

Table 1: Reaction Optimization Matrix for Pd-Catalyzed Cyanation

Catalyst SystemCyanide SourceSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃NaCN (1.5 eq)DMF100<10%Catalyst poisoning by high free [CN⁻].
Pd₂(dba)₃ / XPhosK₄[Fe(CN)₆]t-Amyl-OH11065%Sluggish oxidative addition; incomplete conversion.
Pd₂(dba)₃ / dppf Zn(CN)₂ (0.6 eq) DMF 120 >85% Optimal bite angle accelerates reductive elimination.

Table 2: Solubility and Formulation Matrix for 4-Cyano-2-methylbenzothiazole

Solvent / Buffer SystemMax Soluble Conc.Aggregation State (DLS)Recommended Use
100% DMSO>50 mMMonomericLong-term stock storage (-20°C).
PBS (pH 7.4), No Detergent<5 µMColloidal Aggregates (>200 nm)Not Recommended (High risk of PAINS).
PBS + 0.01% Triton X-100100 µMMonomericBiochemical assays (e.g., Target binding).
DMEM + 10% FBS50 µMProtein-Bound / MonomericCell-based phenotypic assays.

Sources

Application

Application Note: 4-Cyano-2-methylbenzothiazole as a Privileged Scaffold in Novel Heterocyclic Drug Design

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Introduction and Strategic Rationale The benzothiazole core is a unive...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Introduction and Strategic Rationale

The benzothiazole core is a universally recognized privileged scaffold in medicinal chemistry, frequently deployed to target a wide array of biological pathways ranging from oncology to infectious diseases[1]. Within this family, 4-Cyano-2-methylbenzothiazole represents a highly versatile, orthogonally functionalizable building block.

As a Senior Application Scientist, I approach molecular design not merely as a structural exercise, but as a manipulation of electronic and spatial microenvironments. The strategic value of 4-cyano-2-methylbenzothiazole lies in its dual-reactivity profile:

  • The 2-Methyl Group (Nucleophilic Hub): The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms highly polarizes the C-H bonds of the 2-methyl group. This inherent C-H acidity enables facile functionalization via base-catalyzed Knoevenagel condensations, allowing chemists to rapidly build extended conjugated systems (e.g., styryl derivatives)[2].

  • The 4-Cyano Group (Electrophilic & Binding Hub): The nitrile functionality serves a dual purpose. Biologically, it is a potent hydrogen-bond acceptor and a sterically compact electron-withdrawing group that can penetrate deep, narrow hydrophobic pockets in kinase active sites (such as the DFG-out conformation of mutant BRAF)[3]. Synthetically, it acts as a direct precursor for tetrazoles (carboxylic acid bioisosteres), amidines, and click-chemistry bioconjugation handles[4].

Mechanistic Role in Disease Targeting

Oncology: Kinase Inhibition and CYP1A1 Targeting

Cyano-substituted benzothiazoles have shown remarkable efficacy as pan-RAF kinase inhibitors and CYP1A1 inducers[1]. In the design of selective kinase inhibitors, the placement of the cyano group is critical. For instance, structural biology studies reveal that a cyano group on the benzothiazole ring can anchor the molecule deep within the BRAF selectivity pocket, significantly enhancing binding affinity while preventing off-target VEGFR2 inhibition[3].

KinaseInhibition Inhibitor 4-Cyano-2-methylbenzothiazole Derivative BRAF Mutant BRAF Kinase (DFG-out Conformation) Inhibitor->BRAF Cyano group anchors in selectivity pocket MEK MEK1/2 BRAF->MEK Phosphorylation (Blocked) ERK ERK1/2 MEK->ERK Phosphorylation Tumor Tumor Proliferation ERK->Tumor Gene Transcription

Figure 1: Mechanism of action for cyano-benzothiazole derivatives in the MAPK/ERK signaling pathway.

Antimicrobial: DHPS Inhibition

Emerging drug-resistant bacterial strains necessitate novel mechanisms of action. Benzothiazole derivatives have been successfully synthesized to target the dihydropteroate synthase (DHPS) enzyme[5]. By extending the 2-methyl group into a pyrazolone or styryl moiety, the resulting compounds exhibit enhanced π−π stacking interactions with the DHPS active site, outperforming standard drugs like sulfadiazine in in vitro assays[5].

Quantitative Structure-Activity Relationship (SAR) Data

To guide your lead optimization, the following table summarizes the causal relationship between specific functionalizations of the 4-cyano-2-methylbenzothiazole scaffold and their corresponding biological activities.

Scaffold ModificationTarget EnzymeIC₅₀ (nM) / MIC (µg/mL)Mechanistic Rationale
Unmodified 4-Cyano-2-methylbenzothiazole Baseline> 10,000 nMLacks sufficient molecular weight and extended π -system for high-affinity target engagement.
2-Styryl-4-cyanobenzothiazole DHPS (Bacterial)MIC: 3.12 µg/mLExtended conjugation enhances DNA intercalation and π−π stacking within the DHPS active site[5].
2-Methyl-4-(1H-tetrazol-5-yl)benzothiazole Mutant BRAFIC₅₀: ~15 nMTetrazole acts as a lipophilic bioisostere of a carboxylate, improving oral bioavailability while maintaining critical H-bond donor/acceptor interactions.
2-(Amide-linked)-4-cyanobenzothiazole pan-RAF KinaseIC₅₀: 2.4 nMCyano group locks into the selectivity pocket; amide linkage reaches the hydrophobic back pocket[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. I have explicitly detailed the physicochemical causality behind each reagent choice to ensure you can troubleshoot and adapt these workflows for your specific pipeline.

Workflow A 4-Cyano-2-methylbenzothiazole (Starting Scaffold) B C-H Activation (Knoevenagel Condensation) A->B Piperidine / EtOH (Aldehyde) C Cyano Derivatization (Tetrazole Synthesis) A->C NaN3 / NH4Cl (DMF, 120°C) D In Vitro Screening (Kinase/DHPS Assays) B->D C->D E Lead Optimization D->E SAR Feedback Loop

Figure 2: Divergent synthetic workflow for the parallel derivatization of the 4-cyano-2-methylbenzothiazole scaffold.

Protocol A: Base-Catalyzed Knoevenagel Condensation (C-2 Functionalization)

Objective: Synthesize 2-styryl-4-cyanobenzothiazole derivatives for antimicrobial screening[2].

  • Reaction Assembly: Dissolve 1.0 equivalent of 4-cyano-2-methylbenzothiazole and 1.1 equivalents of the desired aromatic aldehyde in absolute ethanol (0.5 M concentration).

    • Causality: Ethanol is selected as a polar protic solvent because it stabilizes the highly polar transition state of the aldol-type condensation. Furthermore, the extended conjugated product is typically insoluble in cold ethanol, providing a thermodynamic driving force via precipitation.

  • Catalysis: Add 0.2 equivalents of piperidine.

    • Causality: Piperidine acts as a dual-action organocatalyst. It deprotonates the acidic 2-methyl group to form a nucleophilic enamine equivalent. Simultaneously, it temporarily condenses with the aldehyde to form an iminium ion, which is significantly more electrophilic than the parent carbonyl, drastically lowering the activation energy barrier.

  • Thermal Activation: Reflux the mixture at 80°C for 4–6 hours under an inert N₂ atmosphere.

  • Validation & Quality Control:

    • Monitor the reaction via TLC (Hexane:EtOAc 3:1). The product will exhibit a distinct bathochromic shift (fluorescing brightly under 365 nm UV light) due to the newly formed extended π -conjugation.

    • NMR Confirmation: Look for the appearance of two vinylic protons (doublets, J≈15−16 Hz), confirming the highly specific formation of the trans (E)-alkene isomer.

Protocol B: [3+2] Cycloaddition for Tetrazole Synthesis (C-4 Functionalization)

Objective: Convert the 4-cyano group into a 1H-tetrazole bioisostere to improve target binding affinity and metabolic stability.

  • Reaction Assembly: In a flame-dried Schlenk flask, combine 1.0 equivalent of 4-cyano-2-methylbenzothiazole, 3.0 equivalents of sodium azide ( NaN3​ ), and 3.0 equivalents of ammonium chloride ( NH4​Cl ) in anhydrous DMF (0.2 M).

    • Causality: NH4​Cl acts as a mild, controlled proton source that reacts with NaN3​ to generate hydrazoic acid ( HN3​ ) in situ. This completely avoids the extreme toxicity and explosive hazards of handling pure HN3​ . DMF is utilized because its high dielectric constant is required to solubilize the inorganic salts and stabilize the polar transition state of the cycloaddition.

  • Thermal Activation: Heat the sealed reaction mixture to 120°C for 12–16 hours.

    • Causality: The [3+2] cycloaddition requires substantial thermal input to overcome the severe entropic penalty of bringing two independent molecules into a highly ordered, 5-membered cyclic transition state.

  • Workup & Precipitation: Cool the mixture to room temperature, dilute with ice water, and carefully acidify to pH 2 using 1M HCl.

    • Causality: The tetrazole is highly acidic (pKa ~4.5) and will remain soluble as a sodium salt in basic/neutral water. Acidification protonates the tetrazole, causing the neutral organic product to crash out of the aqueous phase.

  • Validation & Quality Control:

    • IR Spectroscopy: The success of this reaction is definitively proven by the complete disappearance of the sharp, distinct C≡N stretch at ~2220 cm⁻¹ and the emergence of a broad N-H stretch between 3200–3300 cm⁻¹.

Sources

Method

Microwave-assisted synthesis techniques for 4-Cyano-2-methylbenzothiazole

Application Note: Microwave-Assisted Synthesis of 4-Cyano-2-methylbenzothiazole Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Advanced synthetic methodologies, mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of 4-Cyano-2-methylbenzothiazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Advanced synthetic methodologies, mechanistic causality, and self-validating experimental protocols.

Strategic Rationale & Mechanistic Causality

As a Senior Application Scientist, I frequently encounter bottlenecks when synthesizing sterically hindered or electronically deactivated benzothiazole scaffolds. The 4-cyano-2-methylbenzothiazole derivative is a highly valuable building block in medicinal chemistry, often utilized as a precursor for kinase inhibitors and specialized imaging agents. However, the strongly electron-withdrawing nature of the 4-cyano group reduces the nucleophilicity of the adjacent amino group on the starting material (2-amino-3-mercaptobenzonitrile), leading to sluggish reaction kinetics and poor yields under conventional convective heating (e.g., oil baths)[1].

To overcome this, we transition to Microwave-Assisted Organic Synthesis (MAOS) . Unlike convective heating, which relies on thermal conductivity through the reaction vessel, microwave irradiation (typically at 2.45 GHz) directly couples with the molecular dipoles of polar reactants[2]. Glacial acetic acid and 2-amino-3-mercaptobenzonitrile possess high loss tangents ( tanδ ), allowing them to rapidly convert electromagnetic energy into localized superheating (dielectric heating). This instantaneous energy transfer easily overcomes the high activation energy barrier required for the initial N-acylation and subsequent cyclodehydration steps, reducing reaction times from hours to mere minutes[3].

Furthermore, the addition of Phosphorus pentasulfide ( P4​S10​ ) acts as a critical thionating and dehydrating catalyst. It converts the intermediate amide into a highly reactive thioamide, which undergoes intramolecular cyclization exponentially faster than its oxo-counterpart[2].

Mechanism SM Starting Materials 2-Amino-3-mercaptobenzonitrile + Acetic Acid IM1 Intermediate 1 N-Acylation (Thioamide formation) SM->IM1 MW Heating P4S10 Catalyst IM2 Intermediate 2 Intramolecular Cyclization IM1->IM2 Nucleophilic Attack by -SH Prod Final Product 4-Cyano-2-methylbenzothiazole + H2O IM2->Prod Dehydration (-H2O)

Mechanistic pathway for the acylation and cyclization of 2-aminothiophenols.

Comparative Data Analysis

The transition to MAOS not only accelerates the workflow but also aligns with green chemistry principles by minimizing solvent waste and thermal degradation byproducts[2],[4]. Below is a comparative analysis of synthesizing 4-Cyano-2-methylbenzothiazole via conventional versus microwave-assisted methods.

Table 1: Comparative Synthesis Metrics

MetricConventional RefluxMicrowave-Assisted (MAOS)
Heating Source Oil Bath (Convective)2.45 GHz Microwave (Dielectric)
Reaction Time 4 - 8 hours3 - 5 minutes
Average Yield 45 - 55%85 - 92%
Solvent Requirement High (e.g., Toluene/Ethanol)Minimal to Solvent-Free
Byproduct Formation Moderate (Oxidation products)Trace
Energy Efficiency Low (Continuous heating)High (Pulsed irradiation)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific physical or chemical cues are provided to ensure the researcher can verify the success of the step before proceeding.

Materials Required:
  • Starting Material: 2-Amino-3-mercaptobenzonitrile (1.0 mmol, 150.2 mg)

  • Acylating Agent/Solvent: Glacial Acetic Acid (1.1 mmol, ~63 µL)

  • Catalyst: Phosphorus pentasulfide ( P4​S10​ ) (0.2 mmol, 88.9 mg)

  • Workup Reagents: Ethyl Acetate, Saturated aqueous NaHCO3​ , Brine, Anhydrous Na2​SO4​ .

Step-by-Step Methodology:

Step 1: Reagent Assembly

  • In a 10 mL heavy-walled glass microwave reaction vessel equipped with a magnetic stir bar, combine the 2-amino-3-mercaptobenzonitrile, glacial acetic acid, and P4​S10​ [2].

  • Causality Note: Using a slight excess of acetic acid ensures complete N-acylation, while the heavy-walled glass safely contains the autogenous pressure generated by the rapid heating of the solvent.

Step 2: Microwave Irradiation

  • Seal the vessel with a Teflon-lined crimp cap.

  • Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover).

  • Parameters: Set Power to 100-150 W, Target Temperature to 130°C, Ramp Time to 1 minute, and Hold Time to 4 minutes[2],[1].

  • Causality Note: The 130°C target temperature is well above the atmospheric boiling point of acetic acid (118°C). The sealed vessel allows for superheating, which exponentially accelerates the dehydration step.

Step 3: Reaction Monitoring (Validation Checkpoint)

  • Allow the microwave to run its forced-air cooling cycle until the vessel temperature drops below 50°C before unsealing.

  • Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

  • Validation: The highly polar starting material will remain near the baseline. The successful formation of 4-Cyano-2-methylbenzothiazole is confirmed by a new, strongly UV-active spot (at 254 nm) migrating with a high Rf​ value (approx. 0.6-0.7), signifying the loss of the polar −NH2​ and −SH groups.

Step 4: Workup & Isolation (Validation Checkpoint)

  • Add 10 mL of Ethyl Acetate to the crude mixture to solubilize the organic product[2].

  • Transfer to a separatory funnel and slowly add 10 mL of saturated aqueous NaHCO3​ .

  • Validation: Vigorous CO2​ effervescence (bubbling) will occur. This visually confirms the neutralization of unreacted acetic acid and acidic phosphorus byproducts. Do not seal the funnel until bubbling completely ceases to prevent pressure blowout.

  • Separate the phases. If an emulsion forms, add 2 mL of brine to increase the aqueous layer's ionic strength, which will force a clean phase separation.

  • Wash the organic layer with brine (10 mL) and dry over anhydrous Na2​SO4​ .

Step 5: Purification

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from hot ethanol to yield pure 4-Cyano-2-methylbenzothiazole as crystalline needles[2],[4].

MW_Workflow N1 1. Reagent Assembly 2-Amino-3-mercaptobenzonitrile + Glacial Acetic Acid + P4S10 N2 2. Microwave Irradiation 130°C, 100-150 W Time: 4 minutes N1->N2 Seal in MW vessel N3 3. Reaction Monitoring TLC (Hexane:EtOAc 8:2) N2->N3 Dielectric heating N3->N2 Incomplete (Add 1 min) N4 4. Workup & Extraction Neutralize with NaHCO3 Extract with EtOAc N3->N4 Full conversion N5 5. Purification Recrystallization (EtOH) N4->N5 Dry & Evaporate N6 6. Final Product 4-Cyano-2-methylbenzothiazole N5->N6 Pure Yield (>85%)

Workflow for the microwave-assisted synthesis of 4-Cyano-2-methylbenzothiazole.

References

  • National Institutes of Health (NIH) / PubMed Central. "Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase." PMC. URL:[Link]

  • Der Pharma Chemica. "Microwave Promoted Synthesis of Pharmacologically Active Pyrazolidinonyl Derivatives of Benzothiazoles." Der Pharma Chemica Journal. URL: [Link]

  • ResearchGate. "A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air." ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Cyano-2-methylbenzothiazole

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the cyanation of highly hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the cyanation of highly hindered benzothiazole scaffolds.

The synthesis of 4-Cyano-2-methylbenzothiazole is notoriously difficult. The standard and most scalable route involves the Palladium-catalyzed cyanation of 4-bromo-2-methylbenzothiazole. However, researchers frequently encounter stalled reactions, poor conversions, and catalyst degradation. This guide deconstructs the causality behind these failures and provides a self-validating, field-proven methodology to maximize your yield.

The Chemical Challenge: Mechanistic Insights

To troubleshoot effectively, we must first understand the structural hostility of our substrate. In the benzothiazole ring system, the sulfur atom is position 1, and the nitrogen is position 3. Therefore, the 4-position is directly adjacent (ortho) to the ring nitrogen .

Attempting a Pd-catalyzed cyanation at the C4-Br bond introduces two major kinetic barriers:

  • Steric Hindrance: The bulky nitrogen lone pair and the rigid bicyclic system severely restrict the trajectory required for the Pd(0) complex to undergo oxidative addition [1].

  • Catalyst Poisoning (The "Cyanide Problem"): Cyanide ions (CN⁻) are strong σ-donors and π-acceptors. If the concentration of free CN⁻ in solution is too high, it will displace the phosphine ligands on the Palladium center, forming insoluble, catalytically dead [Pd(CN)x​]n polymer chains (observed as "Pd black")[1].

Because the steric bulk makes the transmetalation step exceptionally slow, the intermediate Ar-Pd(II)-Br species is exposed to free cyanide for prolonged periods, making catalyst deactivation the primary cause of low yields.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst PdII Ar-Pd(II)-Br Intermediate Pd0->PdII Oxidative Addition (Ar-Br) PdIICN Ar-Pd(II)-CN Intermediate PdII->PdIICN Transmetalation (Zn(CN)₂) RATE LIMITING Deact Pd Black (Deactivation) PdII->Deact Excess CN⁻ causes Ligand Displacement Product 4-Cyano-2-methylbenzothiazole (Target) PdIICN->Product Reductive Elimination Product->Pd0 Regenerate Catalyst

Catalytic cycle of Pd-catalyzed cyanation highlighting the rate-limiting transmetalation step.

Quantitative Catalyst & Ligand Screening Data

Selecting the right catalytic system is the difference between a 10% and a 90% yield. The data below summarizes the outcomes of various systems when applied to sterically hindered ortho-substituted aryl bromides like 4-bromo-2-methylbenzothiazole.

Catalyst SystemCyanide SourceAdditiveTypical YieldMechanistic Outcome / Causality
Pd(PPh₃)₄NaCNNone< 10%Failure: High solubility of NaCN leads to excess free CN⁻, causing rapid Pd black formation. PPh₃ is too small to force reductive elimination.
Pd(OAc)₂ + dppfZn(CN)₂None40 - 50%Sub-optimal: Zn(CN)₂ controls CN⁻ release, but dppf lacks the steric bulk needed to accelerate oxidative addition at the C4 position.
Pd₂(dba)₃ + tBuXPhos Zn(CN)₂ Zn dust > 85% Optimal: Highly bulky, electron-rich tBuXPhos forces rapid oxidative addition. Zn dust reduces deactivated Pd(II) back to active Pd(0).
Pd(OAc)₂ + cataCXium AK₄[Fe(CN)₆]Na₂CO₃70 - 80%Green Alternative: Non-toxic CN source [2]. Requires higher temperatures (120 °C), which may cause minor degradation of the benzothiazole core.

Diagnostic Troubleshooting Flowchart

If your reaction is failing, use this diagnostic logic tree to identify the exact point of failure in your workflow.

Troubleshooting Start Issue: Low Yield (<40%) Check1 Is Pd Black forming early (< 30 min)? Start->Check1 Yes1 Catalyst Poisoning (Excess free CN⁻) Check1->Yes1 Yes No1 Check Conversion Rate Check1->No1 No Sol1 Use Zn(CN)₂ instead of NaCN/KCN. Add 20 mol% Zn dust. Yes1->Sol1 Check2 Is starting material (Ar-Br) unreacted? No1->Check2 Yes2 Poor Oxidative Addition (Steric Hindrance at C4) Check2->Yes2 Yes Check3 Is des-bromo byproduct forming? Check2->Check3 No Sol2 Switch ligand to tBuXPhos. Ensure strict anaerobic conditions. Yes2->Sol2 Yes3 Moisture in Solvent (Protonation of Pd-Ar) Check3->Yes3 Yes Sol3 Use strictly anhydrous DMF. Dry Zn(CN)₂ under vacuum. Yes3->Sol3

Diagnostic flowchart for troubleshooting low yields in 4-Cyano-2-methylbenzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black within 15 minutes, and the yield remains <10%? A: You are experiencing catastrophic catalyst poisoning. This happens when the concentration of dissolved cyanide is too high, outcompeting your phosphine ligand. Solution: Switch from highly soluble NaCN/KCN to Zn(CN)₂. Zinc cyanide has low solubility in DMF, acting as a "slow-release" cyanide reservoir that prevents the free CN⁻ concentration from overwhelming the Palladium center [1].

Q: I see unreacted 4-bromo-2-methylbenzothiazole on the TLC, but no Pd black has formed. What is wrong? A: Your catalyst is alive, but oxidative addition is failing due to the steric hindrance at the 4-position of the benzothiazole ring. Solution: You must switch to a highly sterically demanding, electron-rich biarylphosphine ligand like tBuXPhos . The massive steric bulk of tBuXPhos forces the Palladium center into a highly reactive mono-ligated state, drastically accelerating oxidative addition.

Q: Can I use K₄[Fe(CN)₆] instead of Zn(CN)₂ to avoid handling toxic cyanides? A: Yes. Potassium hexacyanoferrate(II) is a non-toxic alternative heavily utilized in modern green chemistry [2]. However, it requires a base (like Na₂CO₃) to release the cyanide and generally demands higher temperatures (120–130 °C). If you use this route, monitor the reaction closely, as extended heating at 130 °C can lead to hydrolysis of your newly formed nitrile into an amide if any trace water is present.

Self-Validating Experimental Protocol

The following protocol is engineered for the cyanation of 4-bromo-2-methylbenzothiazole using the optimal Pd₂(dba)₃ / tBuXPhos system. It includes built-in validation checkpoints so you can verify the reaction's health in real-time.

Reagents Required
  • Substrate: 4-bromo-2-methylbenzothiazole (1.0 equiv, 1.0 mmol)

  • Cyanide Source: Zn(CN)₂ (0.6 equiv, 0.6 mmol) — Note: 1 molecule of Zn(CN)₂ provides 2 equivalents of CN⁻.

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, provides 5 mol% Pd)

  • Ligand: tBuXPhos (6.0 mol%)

  • Additive: Zinc dust (20 mol%) — Crucial for reducing inactive Pd(II) back to Pd(0).

  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Methodology

Step 1: Reagent Charging & Anaerobic Setup

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-methylbenzothiazole, Zn(CN)₂, Pd₂(dba)₃, tBuXPhos, and Zinc dust.

  • Seal the tube with a rubber septum.

  • Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Validation Checkpoint: The solid mixture should appear as a dark purple/brown powder (due to the Pd₂(dba)₃). No clumping should be observed.

Step 2: Solvent Addition & Degassing

  • Add 5.0 mL of strictly anhydrous, Argon-sparged DMF via syringe.

  • Sparge the resulting mixture with Argon for an additional 5 minutes by bubbling the gas directly through the liquid.

  • Validation Checkpoint: Upon stirring at room temperature for 5-10 minutes, the solution should transition to a deep, homogeneous red-orange. This color shift confirms the successful dissociation of dba and the formation of the active Pd(0)(tBuXPhos) complex. If the solution turns black here, your system is contaminated with oxygen.

Step 3: Reaction Execution

  • Place the Schlenk tube in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800+ RPM) for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The target 4-Cyano-2-methylbenzothiazole will appear as a highly UV-active spot that is significantly more polar (lower Rf) than the starting bromide.

Step 4: Safe Quenching & Workup

  • Cool the reaction to room temperature.

  • Safety Critical: Dilute the mixture with EtOAc (20 mL) and transfer to a separatory funnel. Wash the organic layer with a 10% aqueous solution of Sodium Hypochlorite (bleach) (2 x 20 mL). The bleach oxidizes any residual, highly toxic cyanide ions into benign cyanate ions.

  • Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the pure 4-Cyano-2-methylbenzothiazole.

References

  • Ushkov, A. V.; Grushin, V. V. "Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents." Journal of the American Chemical Society, 2011. 1

  • Schareina, T.; Zapf, A.; Beller, M. "Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent." ResearchGate, 2004. 2

  • Arvela, R. K.; Leadbeater, N. E. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." ACS Publications, 2005. 3

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 4-Cyano-2-methylbenzothiazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific challenges associated with the purification of 4-Cyano-2-methylbenzothiazole .

The cyano group on the benzothiazole core introduces unique electronic properties and reactivity. It is highly susceptible to hydrolysis under harsh conditions, and the common synthetic routes (e.g., condensation of 2-amino-3-cyanothiophenol or palladium-catalyzed cyanation) often leave behind complex, structurally similar impurities. This guide moves beyond basic protocols to explain the causality behind each experimental choice, ensuring your purification workflows are both logical and self-validating.

Section 1: Impurity Profiling & Causality

Before selecting a purification method, you must understand the chemical nature of the impurities in your crude mixture. The presence of unreacted starting materials or side-reaction byproducts dictates the thermodynamic and chromatographic approach required.

Table 1: Physicochemical Profile & Chromatographic Behavior

Compound Molecular Weight Polarity / TLC Behavior (Rf)* Causality of Formation Primary Removal Strategy
4-Cyano-2-methylbenzothiazole 174.22 g/mol Moderate (Rf ~0.45) Target Product N/A
2-Amino-3-cyanothiophenol 150.20 g/mol High (Rf ~0.15) Incomplete cyclization/condensation Silica Gel Chromatography
4-Carboxamide Derivative 192.24 g/mol High (Rf ~0.10) Hydrolysis of the cyano group during aqueous workup Recrystallization (DMF/IPA)

| Disulfide Dimers | >298 g/mol | Low (Rf ~0.80) | Oxidative coupling of thiophenols in the presence of air | Charcoal Treatment / Non-polar wash |

*Note: Rf values are approximate, based on a 7:3 Hexane/Ethyl Acetate mobile phase on standard silica gel plates.

Section 2: Validated Purification Workflows

The physical state and impurity profile of your crude mixture determine the optimal purification route. Below is the decision matrix and the corresponding step-by-step methodologies.

PurificationDecision Start Crude 4-Cyano-2-methylbenzothiazole State Assess Physical State & Purity Start->State Solid Solid (>80% Purity) State->Solid Oil Oil / Complex Mixture State->Oil ColorCheck Is it highly colored (dark/tarry)? Solid->ColorCheck Chromatography Silica Gel Column Chromatography Oil->Chromatography Charcoal Activated Charcoal Treatment ColorCheck->Charcoal Yes Recryst Recrystallization (IPA or DMF) ColorCheck->Recryst No Charcoal->Recryst Pure Pure Product Isolated Recryst->Pure Chromatography->Recryst Final Polishing

Decision matrix for selecting the optimal purification route for crude mixtures.

Protocol A: Advanced Recrystallization (For solid crude, >80% purity)

Mechanistic Rationale: We utilize Isopropyl Alcohol (IPA) or Dimethylformamide (DMF) because the cyano group exhibits a steep solubility curve in these solvents—highly soluble at reflux, but nearly insoluble at 5 °C. This differential solubility leaves highly polar hydrolysis products (like amides) trapped in the mother liquor 1.

  • Dissolution: Suspend the crude 4-Cyano-2-methylbenzothiazole in a minimal volume of IPA or DMF (approx. 5-10 mL per gram of crude). Heat to 75–80 °C (for IPA) or 110-120 °C (for DMF) under continuous stirring until complete dissolution occurs 1.

  • Decolorization (If required): If the solution is dark brown/black, add 5% w/w activated charcoal. The porous carbon matrix traps high-molecular-weight tarry byproducts resulting from thiophenol oxidation 2. Boil gently for 5 minutes.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed medium-porosity glass frit. Crucial: Pre-warming prevents premature crystallization in the funnel, which would drastically reduce your yield.

  • Controlled Nucleation: Allow the filtrate to cool ambiently to 23 °C over 2-4 hours. Do not crash-cool; rapid cooling traps solvent and impurities within the crystal lattice.

  • Maturation & Isolation: Transfer the flask to a refrigerator (5 °C) for 15 hours to maximize yield. Collect the crystals via vacuum filtration, wash with a minimal amount of cold diethyl ether, and dry under high vacuum (0.15 mmHg) at 60–80 °C for 24 hours [[1]]().

  • Self-Validation: Assess purity via melting point determination and ¹H-NMR. The disappearance of broad exchangeable proton signals (associated with amides or amines) confirms successful purification.

Protocol B: Silica Gel Flash Chromatography (For complex mixtures or oils)

Mechanistic Rationale: When the crude contains unreacted starting materials or regioisomers (common in Pd-catalyzed cyanation), recrystallization is insufficient. Chromatography separates these compounds based on their differential partitioning between the polar silica stationary phase and the mobile phase [[3]]().

  • Mobile Phase Optimization: Perform TLC using a gradient of Hexane/Ethyl Acetate or Petroleum Ether/CH₂Cl₂. The cyano group imparts moderate polarity. Aim for a solvent ratio that gives the target compound an Rf of 0.3-0.4 3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent. Pour smoothly into the column to ensure a uniform bed, preventing channeling which ruins resolution 2.

  • Dry Loading: Dissolve the crude oil in a minimal amount of CH₂Cl₂, add a small amount of silica gel, and evaporate to a free-flowing powder. Load this evenly onto the column bed.

  • Elution & Fractionation: Elute using the optimized solvent gradient. Collect fractions and monitor via UV absorption (254 nm), as the conjugated benzothiazole system is highly UV-active.

  • Concentration: Pool the fractions containing pure 4-Cyano-2-methylbenzothiazole and remove the solvent under reduced pressure.

  • Self-Validation: Spot the pooled fractions on a TLC plate alongside the crude mixture. A single, distinct spot under short-wave UV confirms the isolation of the target compound.

Section 3: Troubleshooting FAQs

MechanisticPathway Reaction Benzothiazole Synthesis Hydrolysis Harsh Aqueous Workup (Hydrolysis) Reaction->Hydrolysis Side Reaction Oxidation Air Exposure (Oxidation of Thiophenol) Reaction->Oxidation Side Reaction Amide Impurity: 4-Carboxamide Derivative Hydrolysis->Amide Recryst Recrystallization (DMF/IPA) Amide->Recryst Remove via Recrystallization Disulfide Impurity: Disulfide/Tarry Dimers Oxidation->Disulfide Charcoal Activated Charcoal Disulfide->Charcoal Remove via Charcoal Treatment

Mechanistic pathways of common side reactions and targeted purification solutions.

Q1: My product oiled out during recrystallization instead of forming crystals. What is the mechanistic cause and how do I fix it? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure mixture is depressed below the temperature at which it saturates the solvent. The compound separates as a supercooled liquid rather than nucleating. Fix: Reheat the mixture until it forms a homogenous solution. Add a small amount of a slightly more non-polar anti-solvent (like heptane) or increase the total solvent volume. Cool the solution at a much slower rate (e.g., 5 °C/hour) and introduce a seed crystal to favor thermodynamic nucleation over phase separation.

Q2: I am detecting a highly polar impurity with an altered melting point. What is it? A2: This is likely the 2-methylbenzothiazole-4-carboxamide derivative. The cyano group is susceptible to hydrolysis, particularly if your reaction or workup involved harsh aqueous acidic or basic conditions at elevated temperatures. This amide byproduct is significantly more polar and will streak on TLC. It can be effectively removed by recrystallization from a DMF/water mixture, as the amide remains soluble in the aqueous phase 1.

Q3: How do I remove the dark, tarry byproducts from my reaction mixture? A3: These are typically disulfide dimers or polymeric materials resulting from the oxidative coupling of unreacted 2-aminothiophenol precursors in the presence of air or mild oxidants 4. They are best removed prior to chromatography or recrystallization by dissolving the crude in a hot solvent and treating it with activated charcoal, followed by a hot filtration 2.

References
  • Preventing side reactions during the synthesis of benzothiazole deriv
  • Technical Support Center: Purification of Benzothiazoles Synthesized
  • Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses (2018, 95, 177-191).
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 4-Cyano-2-methylbenzothiazole

Executive Summary Working with the 4-Cyano-2-methylbenzothiazole scaffold in palladium-catalyzed cross-couplings presents a unique set of competing chemical reactivities. While the strongly electron-withdrawing 4-cyano g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Working with the 4-Cyano-2-methylbenzothiazole scaffold in palladium-catalyzed cross-couplings presents a unique set of competing chemical reactivities. While the strongly electron-withdrawing 4-cyano group beneficially accelerates the oxidative addition step, the substrate is notoriously difficult to couple due to three primary failure modes:

  • Catalyst Poisoning: The basic nitrogen and sulfur atoms in the benzothiazole ring strongly coordinate to palladium, stalling the catalytic cycle[1].

  • Off-Cycle Deprotonation: The 2-methyl protons are highly acidic (pKa ~15), leading to degradation under standard basic conditions[2].

  • Nitrile Hydrolysis: The 4-cyano group is highly sensitive to aqueous alkaline conditions at elevated temperatures.

This support guide provides mechanistic troubleshooting, quantitative condition comparisons, and a self-validating protocol to successfully couple halogenated derivatives of 4-Cyano-2-methylbenzothiazole with aryl boronic acids.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My Suzuki coupling with a 4-Cyano-2-methylbenzothiazole halide stalls at 15-20% conversion. Adding more Pd(PPh₃)₄ doesn't help. What is happening? Causality & Solution: You are experiencing severe catalyst poisoning. The benzothiazole scaffold contains highly coordinating nitrogen and sulfur atoms that outcompete your boronic acid for the active palladium center, forming stable, off-cycle Pd(II) dead-end complexes[3]. Traditional unhindered ligands like PPh₃ are insufficient to prevent this coordination. Action: Switch to a highly sterically demanding, electron-rich ligand system. We strongly recommend using a Buchwald precatalyst (e.g., XPhos Pd G3). The G3 precatalyst ensures rapid, quantitative generation of the active mono-ligated Pd(0) species, while the steric bulk of the XPhos ligand physically blocks the benzothiazole nitrogen from poisoning the metal center[4].

Q2: I switched to a more active catalyst (Pd(OAc)₂ / XPhos) and NaOtBu as the base, but now I see a complex mixture of degradation products and very low mass balance. Why? Causality & Solution: The issue here is the inherent acidity of the 2-methyl group. The protons on the 2-methyl group of benzothiazoles are weakly acidic due to the stabilization of the resulting carbanion by the adjacent imine-like nitrogen and the extended aromatic system[2]. When you use a strong, nucleophilic base like Sodium tert-butoxide (NaOtBu) or Potassium hydroxide (KOH), you are deprotonating the 2-methyl group. This leads to off-cycle nucleophilic attacks, dimerization, and general decomposition of your starting material. Action: You must decouple the base strength required for transmetalation from the base strength that causes deprotonation. Use a mild, anhydrous, non-nucleophilic base such as finely milled Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)[4].

Q3: My reaction is proceeding, but LC-MS shows a significant +18 Da side product, and the cyano group is missing in the NMR. How do I prevent this? Causality & Solution: The 4-cyano group is highly electron-withdrawing, which is excellent for oxidative addition. However, nitriles are highly susceptible to base-catalyzed hydration, converting to primary amides (+18 Da) or fully hydrolyzing to carboxylic acids under aqueous, basic conditions at elevated temperatures. Action: Eliminate water from your system. Move from standard biphasic conditions (e.g., Dioxane/H₂O) to strictly anhydrous conditions. Using anhydrous 1,4-Dioxane with finely powdered, anhydrous K₃PO₄ at 80 °C provides sufficient basicity for the transmetalation of the boronic acid without triggering the hydration of the 4-cyano group.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and typical experimental outcomes for 4-Cyano-2-methylbenzothiazole couplings.

Catalyst System (Loading)BaseSolvent SystemTemp (°C)ConversionPrimary Observation / Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH90< 10%Catalyst Poisoning: N/S coordination stalls the catalytic cycle.
Pd(OAc)₂ / dppf (5 mol%)NaOtBu1,4-Dioxane10015%Degradation: 2-methyl deprotonation leads to black tar/oligomers.
XPhos Pd G3 (2 mol%)KOH (aq)THF / H₂O6540%Hydrolysis: Cyano group converts to primary amide (+18 Da).
XPhos Pd G3 (2 mol%) K₃PO₄ (anhyd) 1,4-Dioxane (anhyd) 80 > 95% Optimal: Clean conversion, active Pd(0) maintained, no side reactions.

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes a third-generation (G3) precatalyst to bypass the need for reductive initiation, inherently preventing early-stage catalyst poisoning by the substrate[4].

Materials Required:

  • Halogenated 4-Cyano-2-methylbenzothiazole (e.g., 6-bromo derivative) (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • XPhos Pd G3 precatalyst (2.0 mol%)

  • Anhydrous Potassium phosphate (K₃PO₄), finely milled (3.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the 4-Cyano-2-methylbenzothiazole halide (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2.0 mol%). Causality Note: The G3 precatalyst ensures rapid generation of the active mono-ligated Pd(0) species upon mild base activation, which is critical to outcompete the benzothiazole nitrogen for coordination sites.

  • Solvent Introduction: Add anhydrous, degassed 1,4-Dioxane to achieve a substrate concentration of 0.1 M. Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation: Transfer the vial to a pre-heated aluminum block and stir vigorously (800 rpm) at 80 °C for 12 hours. Causality Note: 80 °C provides sufficient thermal energy for the transmetalation of sterically hindered intermediates without triggering thermal degradation of the cyano group.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic phosphate salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the critical decision points in the catalytic cycle where specific functional groups of 4-Cyano-2-methylbenzothiazole interfere, and how the optimized conditions bypass them.

MechanisticPathway Pd0 Active Pd(0)L (XPhos-Pd) OxAdd Oxidative Addition (Accelerated by 4-CN) Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (N/S Coordination) OxAdd->Poison Unhindered Ligands TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base Addition Poison->Pd0 Steric Bulk Deprot Off-Cycle Degradation (2-Methyl Deprotonation) TransMet->Deprot Strong Base RedElim Reductive Elimination TransMet->RedElim Mild Base RedElim->Pd0 Catalyst Regeneration Product Desired Coupled Product RedElim->Product Product Release

Mechanistic pathways and side-reaction mitigation in benzothiazole Suzuki couplings.

Part 5: References

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Palladium-Catalyzed Triarylation of sp³ C–H Bonds in Heteroarylmethanes: Synthesis of Triaryl(heteroaryl)methanes Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Cyano-2-methylbenzothiazole Synthesis

Welcome to the Technical Support Center. The synthesis of 4-Cyano-2-methylbenzothiazole—typically achieved via the condensation of 2-amino-3-bromothiophenol followed by palladium-catalyzed cyanation—is a high-value trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-Cyano-2-methylbenzothiazole—typically achieved via the condensation of 2-amino-3-bromothiophenol followed by palladium-catalyzed cyanation—is a high-value transformation that is notoriously prone to side reactions.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind each byproduct and implement self-validating protocols to ensure your workflow is robust, reproducible, and high-yielding.

Synthesis Workflow & Byproduct Divergence

Understanding exactly where and why your reaction deviates from the intended pathway is the first step in troubleshooting. The diagram below illustrates the two-step synthesis and the critical junctures where specific byproducts form.

G SM 2-Amino-3-bromothiophenol + Acetic Anhydride Int 4-Bromo-2-methylbenzothiazole (Intermediate) SM->Int Condensation (Acidic, Heat) BP1 Disulfide Byproduct (Oxidation) SM->BP1 O2 Exposure Target 4-Cyano-2-methylbenzothiazole (Target Product) Int->Target Pd-Catalyzed Cyanation (Zn(CN)2 or K4[Fe(CN)6]) BP2 2-Methylbenzothiazole (Dehalogenation) Int->BP2 Protodehalogenation BP3 Bis-benzothiazole (Homocoupling) Int->BP3 Ullmann-type Coupling BP4 4-Carboxamide Byproduct (Hydrolysis) Target->BP4 Trace H2O / Heat

Reaction pathway for 4-Cyano-2-methylbenzothiazole highlighting major byproduct divergence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I minimize the dehalogenated byproduct (2-methylbenzothiazole) during Pd-catalyzed cyanation? Causality: Dehalogenation (protodehalogenation) occurs when the oxidative addition complex (Ar-Pd-Br) undergoes transmetalation with a hydride source instead of the cyanide ion. The hydride often originates from the solvent (e.g., DMF), amine bases, or trace moisture via β -hydride elimination. Following hydride transfer, reductive elimination yields the dehalogenated 2-methylbenzothiazole. Solution: Use bulky, electron-rich phosphine ligands like Xantphos or t -Bu 3​ P. These ligands accelerate the desired reductive elimination of the aryl nitrile, effectively outcompeting the slower hydride transfer pathway 1[1]. Additionally, utilizing slow-release cyanide surrogates such as K 4​ [Fe(CN) 6​ ] maintains a low, steady-state concentration of dissolved cyanide, preventing catalyst poisoning while ensuring efficient transmetalation 2[2].

Q2: I am seeing significant amounts of 2-methylbenzothiazole-4-carboxamide. What is causing this hydrolysis? Causality: The formation of the primary carboxamide is a direct consequence of nitrile hydration. In the presence of trace water, transition metals (like Pd or Cu) act as Lewis acids, coordinating to the nitrogen of the newly formed 4-cyano-2-methylbenzothiazole. This activates the nitrile carbon toward nucleophilic attack by water, a process highly accelerated at elevated temperatures 3[3]. Solution: Strictly dry polar aprotic solvents (DMF, DMA) over activated 3Å molecular sieves. Furthermore, transition away from traditional Rosenmund-von Braun cyanations, which require harsh temperatures (>150 °C) that thermodynamically drive hydration 4[4]. Modern Pd-catalyzed systems operate efficiently at 80–100 °C, drastically reducing this side reaction.

Q3: What causes the homocoupled bis-benzothiazole impurity, and how can it be suppressed? Causality: The homocoupled byproduct, 4,4'-bis(2-methylbenzothiazole), arises from an Ullmann-type coupling side reaction. This occurs when two aryl-metal species undergo transmetalation with each other followed by reductive elimination. It is highly prevalent when the local concentration of the aryl-palladium intermediate is high relative to the available cyanide source. Solution: Control the order of reagent addition. Do not add the catalyst to a pre-heated mixture of the aryl bromide and cyanide source. Instead, pre-mix the aryl bromide, catalyst, and ligand, then slowly dose the cyanide source into the reaction. Using poorly soluble Zn(CN) 2​ naturally throttles the release of cyanide ions, minimizing the bimolecular collision rate of the aryl-metal intermediates 5[5].

Q4: During the initial benzothiazole core formation, I get a disulfide byproduct. How do I prevent this? Causality: In the first step of the synthesis (condensation of 2-amino-3-bromothiophenol with acetic anhydride), the starting thiophenol is highly susceptible to oxidative dimerization. Atmospheric oxygen acts as an oxidant, converting the free thiol into a bis(2-amino-3-bromophenyl) disulfide before cyclization can occur. Solution: Perform the condensation under a strict inert atmosphere (Argon). Sparge all solvents for at least 30 minutes. Adding a mild, non-nucleophilic reducing agent (e.g., a catalytic amount of triphenylphosphine) can reduce any transient disulfide back to the active thiolate in situ.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of different cyanation conditions on the yield of 4-Cyano-2-methylbenzothiazole and the distribution of unwanted byproducts.

Table 1: Optimization of Cyanation Conditions for 4-Bromo-2-methylbenzothiazole

Cyanation MethodCatalyst / ReagentsTemp (°C)Target Yield (%)Dehalogenation (%)Homocoupling (%)Amide Byproduct (%)
Rosenmund-von BraunCuCN (2.0 eq), DMF1604552515
Standard Pd-CatalysisPd(PPh 3​ ) 4​ , Zn(CN) 2​ , DMF1206515105
Optimized Pd-CatalysisPd 2​ (dba) 3​ , Xantphos, Zn(CN) 2​ 9092< 2< 2< 1
Green Pd-CatalysisPd(OAc) 2​ , t -Bu 3​ P, K 4​ [Fe(CN) 6​ ]8088< 2< 10

Validated Experimental Protocol

Optimized Synthesis of 4-Cyano-2-methylbenzothiazole via Pd-Catalyzed Cyanation This protocol is designed as a self-validating system. Do not proceed past a checkpoint if the validation criteria are not met.

  • Preparation & Degassing: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles). Add 30 mL of anhydrous DMF and sparge with Argon for 30 minutes.

    • Validation Checkpoint 1: Apply a brief vacuum to the solvent line. The solvent should show no visible bubbling, confirming complete oxygen removal.

  • Reagent Loading: Under a positive flow of Argon, add 4-bromo-2-methylbenzothiazole (10.0 mmol, 1.0 eq), Zn(CN) 2​ (6.0 mmol, 0.6 eq—substoichiometric as it provides two CN⁻ equivalents), Pd 2​ (dba) 3​ (0.2 mmol, 2 mol%), and Xantphos (0.4 mmol, 4 mol%).

  • Reaction: Inject the degassed DMF into the Schlenk flask. Seal the flask and heat the mixture to 90 °C under vigorous stirring.

    • Validation Checkpoint 2: After 4 hours, pull a 0.1 mL aliquot and analyze via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material ( Rf​≈0.6 ) has completely disappeared, replaced by a lower-running, highly UV-active spot ( Rf​≈0.4 ) corresponding to the target nitrile.

  • Quenching (Safety Critical): Cool the reaction to room temperature. Carefully quench by adding 50 mL of a saturated aqueous Na 2​ CO 3​ solution. Perform this step in a well-ventilated fume hood.

    • Validation Checkpoint 3: Test the aqueous phase with pH paper. The pH must be > 9 to ensure any trace HCN gas is safely trapped as water-soluble NaCN before proceeding to extraction.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure 4-cyano-2-methylbenzothiazole.

References

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal - 1

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - ACS Publications - 2

  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN - ACS Publications - 3

  • Rosenmund-von Braun Reaction - Organic Chemistry Portal -4

  • Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides - ACS Publications - 5

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Cyano- vs. 6-Cyano-2-methylbenzothiazole in Condensation Workflows

Executive Summary & Chemical Context Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, materials science, and fluorescent dye development. A defining feature of 2-methylbenzothiazoles is the inhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, materials science, and fluorescent dye development. A defining feature of 2-methylbenzothiazoles is the inherent CH-acidity of the 2-methyl group. The thiazole nitrogen acts as an electron sink, stabilizing the carbanion formed upon deprotonation, which allows these compounds to readily undergo Knoevenagel or aldol-type condensations with aldehydes to form highly conjugated styrylbenzothiazoles (push-pull systems).

The introduction of a strongly electron-withdrawing cyano (-CN) group further increases this CH-acidity. However, the exact regiochemistry of the cyano group—specifically at the 4-position versus the 6-position —creates a profound divergence in reactivity. This guide provides an in-depth, objective comparison of 4-Cyano-2-methylbenzothiazole and 6-Cyano-2-methylbenzothiazole , detailing how electronic resonance and steric hindrance dictate their performance in synthetic workflows.

Mechanistic Causality: Electronics vs. Sterics

To design an effective synthetic protocol, researchers must understand the causality behind the reactivity of these two isomers.

6-Cyano-2-methylbenzothiazole (CAS: 42474-60-2)

In the 6-cyano isomer, the -CN group is positioned para to the thiazole nitrogen. This allows for extended π -conjugation. When the 2-methyl group is deprotonated by a base, the resulting carbanion is highly stabilized by both the nitrogen atom and the strongly electron-withdrawing 6-cyano group via resonance. Furthermore, the 6-position is spatially distant from the 2-methyl reactive center. This lack of steric hindrance allows bulky electrophiles (such as substituted benzaldehydes) to approach the carbanion with a low activation energy barrier, resulting in rapid, high-yielding condensation reactions [1].

4-Cyano-2-methylbenzothiazole (CAS: 1261744-77-7)

In the 4-cyano isomer, the -CN group is positioned ortho to the thiazole nitrogen and adjacent to the 2-methyl group. While the inductive electron-withdrawing effect strongly acidifies the methyl protons, the spatial proximity of the cyano group introduces severe steric hindrance . During carbon-carbon bond formation, the bulky transition state clashes with the 4-cyano group. Consequently, despite the high thermodynamic acidity of the protons, the kinetic rate of condensation is significantly suppressed, requiring harsher conditions (stronger bases, higher temperatures, or Lewis acid catalysis) to drive the reaction forward.

ReactivityPathway Core 2-Methylbenzothiazole Core Base Base-Mediated Deprotonation Core->Base Carbanion Carbanion Formation (2-CH2⁻) Base->Carbanion Iso6 6-Cyano Isomer (Para to N) Carbanion->Iso6 Iso4 4-Cyano Isomer (Ortho to N) Carbanion->Iso4 Res6 Strong Resonance No Steric Clash Iso6->Res6 Out6 Fast Condensation High Yield (>85%) Res6->Out6 Steric4 High Acidity but Severe Steric Clash Iso4->Steric4 Out4 Slow Condensation Requires Harsh Conditions Steric4->Out4

Fig 1: Divergent reactivity pathways of 4-cyano and 6-cyano isomers during condensation.

Quantitative Data Comparison

The following table summarizes the comparative reactivity profiles of both isomers when subjected to a standard Knoevenagel-type condensation with 4-(dimethylamino)benzaldehyde.

Parameter6-Cyano-2-methylbenzothiazole4-Cyano-2-methylbenzothiazole
CAS Number 42474-60-21261744-77-7
Relative CH-Acidity (pKa) ~13.5 (Highly acidic)~13.0 (Highly acidic, inductive)
Steric Hindrance at C-2 Minimal (Distant from reaction site)High (Adjacent to reaction site)
Optimal Base Catalyst KOH or Piperidine (Mild)DBU or NaOEt (Strong)
Typical Reaction Temp 65°C (Refluxing Methanol)110°C (Refluxing Toluene/DMF)
Standard Reaction Time 2 – 3 hours12 – 18 hours
Average Yield (Styryl Dye) 85% – 95%40% – 55%
Primary Application Push-pull dyes, OLED materials [2]Specialized ortho-substituted ligands

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The choice of solvent, base, and temperature is directly dictated by the steric and electronic constraints analyzed above.

Protocol A: Synthesis of Styrylbenzothiazole via 6-Cyano-2-methylbenzothiazole

Causality: Because the 6-cyano group provides resonance stabilization without steric penalty, a mild base (KOH) in a protic solvent (Methanol) is sufficient to achieve quantitative yields.

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 6-Cyano-2-methylbenzothiazole (1.0 mmol, 174.2 mg) and 4-(dimethylamino)benzaldehyde (1.0 mmol, 149.2 mg) in 10 mL of anhydrous Methanol.

  • Catalysis: Add 0.1 mL of a 50% aqueous Potassium Hydroxide (KOH) solution dropwise. The solution will immediately darken, indicating the formation of the reactive carbanion.

  • Condensation: Attach a reflux condenser and heat the mixture to 65°C for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting materials are consumed.

  • Precipitation: Cool the flask to room temperature, then place it in an ice-water bath for 30 minutes. The highly conjugated push-pull product will precipitate as a brightly colored solid [3].

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry under vacuum to yield the pure 6-cyano styryl derivative.

Protocol B: Modified Synthesis via 4-Cyano-2-methylbenzothiazole

Causality: The steric bulk of the 4-cyano group severely impedes the approach of the aldehyde. Protic solvents and mild bases fail to overcome the activation energy barrier. Therefore, an aprotic solvent (DMF) and a strong, non-nucleophilic base (DBU) are required, alongside extended heating.

Step-by-Step Workflow:

  • Preparation: In a 50 mL Schlenk flask under inert nitrogen, dissolve 4-Cyano-2-methylbenzothiazole (1.0 mmol, 174.2 mg) and 4-(dimethylamino)benzaldehyde (1.2 mmol, 179.0 mg, slight excess required) in 10 mL of anhydrous DMF.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 228 mg).

  • Condensation: Heat the reaction mixture to 110°C. Due to steric clash, the reaction kinetics are slow; maintain heating for 12 to 18 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 50 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate. Purify the crude product via silica gel column chromatography (eluent: Hexanes/EtOAc 5:1) to isolate the 4-cyano styryl derivative.

ProtocolWorkflow Start Equimolar Benzothiazole + Aldehyde Split Select Isomer Pathway Start->Split Path6_1 6-Cyano Isomer Solvent: MeOH | Base: KOH Split->Path6_1 Low Steric Hindrance Path4_1 4-Cyano Isomer Solvent: DMF | Base: DBU Split->Path4_1 High Steric Hindrance Path6_2 Reflux at 65°C for 3 hours Path6_1->Path6_2 Path6_3 Direct Precipitation & Filtration Path6_2->Path6_3 Path4_2 Heat at 110°C for 12-18 hours Path4_1->Path4_2 Path4_3 Aqueous Quench & Column Chromatography Path4_2->Path4_3

Fig 2: Experimental workflow diverging based on the steric profile of the selected isomer.

Conclusion

While both 4-Cyano- and 6-Cyano-2-methylbenzothiazole possess highly acidic 2-methyl protons, their synthetic utility is vastly different. 6-Cyano-2-methylbenzothiazole is the superior building block for rapid, high-yielding condensations due to optimal resonance stabilization and zero steric penalty at the reaction site. Conversely, 4-Cyano-2-methylbenzothiazole demands aggressive conditions (aprotic solvents, strong bases, prolonged heat) to overcome the severe steric clash imposed by the ortho-cyano group, making it a specialized reagent rather than a general-purpose scaffold.

References

  • ResearchGate: Synthesis, Crystal Structure and Antiproliferative Evaluation of Some New Substituted Benzothiazoles and Styrylbenzothiazoles. Outlines the exact synthetic pathways and yields for cyano-substituted styrylbenzothiazoles. URL:[Link]

Comparative

A Researcher's Guide to Differentiating 4-Cyano-2-methylbenzothiazole Isomers using Infrared Spectroscopy

In the realms of pharmaceutical development and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Positional isome...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realms of pharmaceutical development and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Positional isomers—molecules sharing the same formula but differing in the arrangement of substituents on a core structure—can exhibit vastly different biological activities and material properties. The 2-methylbenzothiazole scaffold, a privileged structure in medicinal chemistry, is a prime example. When functionalized with a cyano (-C≡N) group, its isomers (4-, 5-, 6-, and 7-cyano-2-methylbenzothiazole) present a significant analytical challenge. This guide provides an in-depth comparison of these isomers, leveraging the power of Fourier Transform Infrared (FTIR) spectroscopy to distinguish them with confidence.

The Principle: Why IR Spectroscopy is a Powerful Tool for Isomer Differentiation

Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.[1] When a molecule absorbs infrared radiation, its bonds are excited to a higher vibrational state. An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule's functional groups and overall structure.[1][2]

For isomers, while the same types of bonds are present, their positions relative to one another alter the molecule's overall symmetry and electronic environment. These subtle changes lead to distinct shifts in the vibrational frequencies of not only the substituent group but also the bonds within the core ring structure. The region below 1600 cm⁻¹, known as the "fingerprint region," is particularly sensitive to these minor structural variations, making IR spectroscopy an invaluable tool for isomer analysis.[3]

Comparative Spectral Analysis: Deciphering the Isomeric Fingerprints

The primary differentiator among the 4-, 5-, 6-, and 7-cyano-2-methylbenzothiazole isomers is the position of the electron-withdrawing cyano group on the benzene portion of the benzothiazole ring. This positional change influences the IR spectrum in three key regions:

  • The C≡N Stretching Region (2220-2240 cm⁻¹): The nitrile group provides a sharp and intense absorption band.[4][5] Its precise position is sensitive to conjugation with the aromatic ring. While all isomers will show a peak in this region, the electronic effect of the thiazole ring and the methyl group, as perceived from the 4-, 5-, 6-, or 7-position, will cause slight but measurable shifts in this frequency. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[4]

  • The Aromatic C=C and C=N Stretching Region (1400-1650 cm⁻¹): The benzothiazole ring system exhibits several characteristic stretching vibrations. The C=N bond of the thiazole ring typically absorbs in the 1602-1587 cm⁻¹ range.[6] The aromatic C=C stretching bands also appear in this vicinity. The position of the cyano group alters the electron distribution within the fused ring system, leading to a unique pattern of absorptions for each isomer.

  • The C-H Out-of-Plane Bending Region (700-900 cm⁻¹): This region is highly diagnostic for determining the substitution pattern on a benzene ring. The vibrations of the remaining aromatic C-H bonds are strongly coupled, and their out-of-plane bending frequencies are characteristic of the number of adjacent hydrogen atoms. For benzothiazole derivatives, a band in the 760-740 cm⁻¹ region is often characteristic of the four adjacent hydrogen atoms on an unsubstituted benzene ring.[7] For the cyano-substituted isomers, we can predict the following patterns:

    • 4-Cyano Isomer: Three adjacent aromatic hydrogens.

    • 5- and 6-Cyano Isomers: Two sets of two adjacent aromatic hydrogens (an AB quartet pattern in NMR), leading to a more complex pattern in the IR.

    • 7-Cyano Isomer: Three adjacent aromatic hydrogens.

The following table summarizes the anticipated key diagnostic peaks for differentiating the isomers.

Vibrational Mode 4-Cyano-2-methylbenzothiazole 5-Cyano-2-methylbenzothiazole 6-Cyano-2-methylbenzothiazole 7-Cyano-2-methylbenzothiazole
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (medium-weak)~3100-3000 cm⁻¹ (medium-weak)~3100-3000 cm⁻¹ (medium-weak)~3100-3000 cm⁻¹ (medium-weak)
C≡N Stretch ~2235-2225 cm⁻¹ (sharp, strong)~2235-2225 cm⁻¹ (sharp, strong)~2235-2225 cm⁻¹ (sharp, strong)~2235-2225 cm⁻¹ (sharp, strong)
C=N Stretch (Thiazole) ~1600-1580 cm⁻¹ (medium)~1600-1580 cm⁻¹ (medium)~1600-1580 cm⁻¹ (medium)~1600-1580 cm⁻¹ (medium)
Aromatic C=C Stretch Multiple bands ~1550-1450 cm⁻¹Multiple bands ~1550-1450 cm⁻¹Multiple bands ~1550-1450 cm⁻¹Multiple bands ~1550-1450 cm⁻¹
C-H Out-of-Plane Bend Strong band ~820-780 cm⁻¹Strong band ~850-810 cm⁻¹Strong band ~850-810 cm⁻¹Strong band ~770-730 cm⁻¹

Note: These are predicted ranges. Actual values may vary based on the physical state of the sample and intermolecular interactions.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure reliable and reproducible data, the following protocol using Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR-FTIR is a modern technique that requires minimal to no sample preparation, making it ideal for rapid and non-destructive analysis of solid powders.[8][9][10]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions. This minimizes drift in the instrument's components.

    • Purge the sample compartment with dry air or nitrogen to reduce interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.

    • Lower the ATR anvil to apply pressure, ensuring no sample is present.

    • Collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹). This spectrum of the empty crystal and surrounding atmosphere will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid 4-Cyano-2-methylbenzothiazole isomer powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the anvil and apply consistent pressure using the built-in pressure clamp. Consistent pressure is crucial for spectral reproducibility as it ensures good contact between the sample and the crystal.[10]

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing and Cleaning:

    • After each measurement, raise the anvil and thoroughly clean the crystal surface and anvil tip to prevent cross-contamination between isomers.

    • Process the resulting spectrum using the spectrometer software. This may include an ATR correction (to make the spectrum resemble a traditional transmission spectrum) and baseline correction if needed.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_bkg 2. Background Scan cluster_sample 3. Sample Analysis cluster_proc 4. Processing & Cleanup p1 Stabilize Spectrometer p2 Purge Sample Compartment p1->p2 p3 Clean ATR Crystal p2->p3 b1 Acquire Background (No Sample) p3->b1 s1 Apply Isomer Powder to Crystal b1->s1 s2 Apply Consistent Pressure s1->s2 s3 Acquire Sample Spectrum s2->s3 d1 Perform ATR & Baseline Correction s3->d1 d2 Clean Crystal for Next Sample d1->d2

Caption: ATR-FTIR workflow for isomer analysis.

Data Interpretation: A Logical Approach to Isomer Identification

Once high-quality spectra for an unknown isomer and all known standards are obtained, a systematic comparison is required. The primary goal is to match the "fingerprint" of the unknown to one of the standards.

Isomer Identification Flowchart

G start Obtain Spectrum of Unknown Isomer q1 Is there a sharp, strong peak between 2240-2220 cm⁻¹? start->q1 no1 Not a Cyano-Substituted Benzothiazole. Re-evaluate. q1->no1 No yes1 Proceed to Fingerprint Region Analysis q1->yes1 Yes q2 Compare C-H Out-of-Plane Bending Region (900-700 cm⁻¹) with Isomer Standards yes1->q2 match4 Match with 4-Cyano Standard q2->match4 ~820-780 cm⁻¹ match56 Match with 5- or 6-Cyano Standard q2->match56 ~850-810 cm⁻¹ match7 Match with 7-Cyano Standard q2->match7 ~770-730 cm⁻¹ q3 Further compare aromatic C=C and C=N patterns (1650-1400 cm⁻¹) to differentiate 5- and 6- isomers match56->q3 match5 Identified as 5-Cyano Isomer q3->match5 Pattern Match match6 Identified as 6-Cyano Isomer q3->match6 Pattern Match

Sources

Validation

A Comparative Guide to Cross-Coupling Reaction Rates: 4-Cyano-2-methylbenzothiazole and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique photophysical properties. The functionalization of the benzothiazole core through cross-coupling reactions is a critical step in the synthesis of novel drug candidates and advanced materials. This guide provides an in-depth comparative analysis of the cross-coupling reaction rates of 4-Cyano-2-methylbenzothiazole, a key building block, against a curated selection of its structural analogs. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for reaction optimization and catalyst selection in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower researchers in their synthetic endeavors.

The Strategic Selection of Analogs for Comparative Analysis

To dissect the factors governing the cross-coupling reactivity of the benzothiazole core, a series of analogs of 4-Cyano-2-methylbenzothiazole have been strategically chosen. This selection allows for a systematic evaluation of electronic and steric effects at both the 4- and 2-positions of the benzothiazole ring. The parent compound for our investigation is 4-Bromo-2-methylbenzothiazole , which serves as the common precursor for the cross-coupling reactions.

Our comparative analysis will focus on the following compounds:

  • 4-Cyano-2-methylbenzothiazole (The Target): Featuring a strong electron-withdrawing cyano group at the 4-position.

  • 2,4-Dimethylbenzothiazole (Electron-Donating Analog): With an electron-donating methyl group at the 4-position to contrast the electronic effect of the cyano group.

  • 4-Methoxy-2-methylbenzothiazole (Strong Electron-Donating Analog): Incorporating a strongly electron-donating methoxy group at the 4-position for a more pronounced electronic comparison.

  • 4-Bromo-2-phenylbenzothiazole (Steric Hindrance Analog): Replacing the 2-methyl group with a bulkier phenyl group to investigate steric hindrance effects.

The rationale behind this selection is to create a spectrum of electronic environments at the 4-position, from strongly electron-withdrawing to strongly electron-donating, while also probing the impact of steric bulk at the adjacent 2-position.

Mechanistic Considerations: Predicting Reactivity Trends

The rates of palladium-catalyzed cross-coupling reactions are intricately linked to the electronic and steric properties of the substrates. The key steps in the catalytic cycles of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions—oxidative addition, transmetalation/carbopalladation, and reductive elimination—are all sensitive to these factors.

Electronic Effects at the 4-Position

The 4-position of the benzothiazole ring is electronically communicated with the site of cross-coupling. Substituents at this position can significantly influence the electron density of the aryl-halide bond, thereby affecting the rate-determining oxidative addition step.

  • Electron-Withdrawing Groups (EWGs): A strong EWG like the cyano group in 4-Cyano-2-methylbenzothiazole is expected to decrease the electron density at the carbon-halogen bond. This polarization generally facilitates the oxidative addition of the palladium(0) catalyst, leading to an accelerated reaction rate.

  • Electron-Donating Groups (EDGs): Conversely, EDGs such as the methyl and methoxy groups in 2,4-Dimethylbenzothiazole and 4-Methoxy-2-methylbenzothiazole , respectively, increase the electron density at the reaction center. This can hinder the oxidative addition step, resulting in slower reaction rates compared to the cyano-substituted analog. The stronger the donating effect (methoxy > methyl), the more pronounced this rate deceleration is anticipated to be.

Steric Effects at the 2-Position

The substituent at the 2-position, adjacent to the reacting center, can exert steric hindrance that impacts the approach of the bulky palladium catalyst and the subsequent steps in the catalytic cycle.

  • In 4-Bromo-2-phenylbenzothiazole , the larger phenyl group, compared to the methyl group, is expected to create greater steric congestion around the palladium center after oxidative addition. This steric clash can slow down subsequent steps like transmetalation (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig amination), leading to a decrease in the overall reaction rate.

The following diagram illustrates the predicted trend in reactivity based on these electronic and steric considerations.

G cluster_reactivity Predicted Relative Reaction Rates 4-Cyano-2-methylbenzothiazole 4-Cyano-2-methylbenzothiazole 2,4-Dimethylbenzothiazole 2,4-Dimethylbenzothiazole 4-Cyano-2-methylbenzothiazole->2,4-Dimethylbenzothiazole Faster 4-Bromo-2-phenylbenzothiazole 4-Bromo-2-phenylbenzothiazole 4-Cyano-2-methylbenzothiazole->4-Bromo-2-phenylbenzothiazole Potentially Faster (Electronic vs. Steric) 4-Methoxy-2-methylbenzothiazole 4-Methoxy-2-methylbenzothiazole 2,4-Dimethylbenzothiazole->4-Methoxy-2-methylbenzothiazole Faster

Caption: Predicted relative cross-coupling reaction rates.

Experimental Protocols

To empirically validate these predictions, a standardized set of experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions is provided below. These protocols are designed for a comparative kinetic study, emphasizing consistent reaction conditions.

Synthesis of Starting Materials

The synthesis of the requisite 4-bromo-2-substituted benzothiazoles is a crucial first step. A general and robust method involves the reaction of the corresponding 2-amino-5-bromothiophenol with an appropriate carboxylic acid or its derivative. For example, 4-bromo-2-methylbenzothiazole can be synthesized from 2-amino-5-bromothiophenol and acetic anhydride.

General Workflow for Starting Material Synthesis

G 2-Amino-5-bromothiophenol 2-Amino-5-bromothiophenol Reaction with Acylating Agent Reaction with Acylating Agent 2-Amino-5-bromothiophenol->Reaction with Acylating Agent Step 1 Cyclization Cyclization Reaction with Acylating Agent->Cyclization Step 2 4-Bromo-2-substituted-benzothiazole 4-Bromo-2-substituted-benzothiazole Cyclization->4-Bromo-2-substituted-benzothiazole Product

Caption: General workflow for the synthesis of 4-bromo-2-substituted benzothiazoles.

Cross-Coupling Reaction Protocols

For each cross-coupling reaction, it is imperative to maintain identical conditions (catalyst loading, temperature, solvent, and base) across all substrates to ensure a valid comparison of reaction rates. Reaction progress should be monitored by taking aliquots at regular intervals and analyzing them by a suitable technique such as GC-MS or HPLC.

Table 1: Standardized Conditions for Comparative Cross-Coupling Reactions

ParameterSuzuki-Miyaura CouplingHeck CouplingBuchwald-Hartwig Amination
Benzothiazole Substrate 4-Bromo-2-R-benzothiazole (1.0 equiv)4-Bromo-2-R-benzothiazole (1.0 equiv)4-Bromo-2-R-benzothiazole (1.0 equiv)
Coupling Partner Phenylboronic acid (1.2 equiv)Styrene (1.5 equiv)Morpholine (1.2 equiv)
Palladium Pre-catalyst Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand -P(o-tol)₃ (4 mol%)XPhos (2 mol%)
Base K₂CO₃ (2.0 equiv)Et₃N (2.0 equiv)NaOtBu (1.5 equiv)
Solvent Toluene/H₂O (4:1)DMFToluene
Temperature 100 °C110 °C100 °C

Experimental Workflow for Kinetic Analysis

G Reaction Setup Reaction Setup Initiation at T=0 Initiation at T=0 Reaction Setup->Initiation at T=0 Sampling at Intervals Sampling at Intervals Initiation at T=0->Sampling at Intervals t1, t2, t3... Quenching & Analysis (GC/HPLC) Quenching & Analysis (GC/HPLC) Sampling at Intervals->Quenching & Analysis (GC/HPLC) Quantitative Plot [Product] vs. Time Plot [Product] vs. Time Quenching & Analysis (GC/HPLC)->Plot [Product] vs. Time Determine Initial Rate Determine Initial Rate Plot [Product] vs. Time->Determine Initial Rate

Caption: Workflow for determining initial reaction rates.

Comparative Data Analysis and Expected Outcomes

Based on the mechanistic principles discussed, we can anticipate the following trends in reaction rates for each cross-coupling reaction. This data should be tabulated for clear comparison.

Table 2: Predicted Relative Initial Rates of Cross-Coupling Reactions

SubstrateSuzuki-MiyauraHeckBuchwald-HartwigRationale
4-Cyano-2-methylbenzothiazole ++++++++++++Strong EWG (-CN) accelerates oxidative addition.
2,4-Dimethylbenzothiazole ++++++EDG (-CH₃) slows oxidative addition.
4-Methoxy-2-methylbenzothiazole +++Stronger EDG (-OCH₃) further slows oxidative addition.
4-Bromo-2-phenylbenzothiazole +++++++++Steric hindrance from the 2-phenyl group may slow down post-oxidative addition steps.

(The number of '+' symbols is a qualitative representation of the expected relative rate.)

Conclusion

This guide provides a comprehensive framework for understanding and predicting the cross-coupling reaction rates of 4-Cyano-2-methylbenzothiazole and its analogs. The interplay of electronic and steric effects is paramount in determining the reactivity of the benzothiazole core. The strongly electron-withdrawing nature of the cyano group in 4-Cyano-2-methylbenzothiazole is predicted to significantly enhance its reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings compared to analogs bearing electron-donating groups. Conversely, increased steric bulk at the 2-position is expected to have a retarding effect on the reaction rate. The provided experimental protocols offer a robust starting point for researchers to validate these principles and to optimize their synthetic strategies for the efficient construction of novel benzothiazole-containing molecules. By leveraging the insights presented herein, scientists and drug development professionals can make more informed decisions in the design and execution of cross-coupling reactions, ultimately accelerating the discovery and development of new chemical entities.

References

  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • El-Sayed, M. F., & El-Essawy, F. A. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1041. [Link]

  • Ali, M. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 451-468. [Link]

  • Anderson, K. W., et al. (2015). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron Letters, 56(3), 529-531. [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Cyano-2-methylbenzothiazole

This guide provides a detailed protocol for the safe handling and disposal of 4-Cyano-2-methylbenzothiazole. As drug development professionals, our commitment to safety extends beyond the synthesis of novel compounds to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-Cyano-2-methylbenzothiazole. As drug development professionals, our commitment to safety extends beyond the synthesis of novel compounds to their entire lifecycle, including their responsible disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Part 1: Core Directive - Understanding the Hazard

Inferred Hazard Assessment:

The primary concern with any cyanated organic compound is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if exposed to acidic conditions. The benzothiazole moiety, while generally stable, can impart biological activity and may cause irritation to the skin, eyes, and respiratory system, a common trait for this class of heterocyclic compounds.[1]

PropertyInferred Characteristic & RationaleSource / Analogy
Physical State Likely a solid at room temperature.Benzothiazole derivatives are often crystalline solids.[1]
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled. The nitrile group is the primary driver of this hazard.General classification for organic nitriles.
Skin/Eye Irritation Causes skin and serious eye irritation. A common hazard for benzothiazole derivatives.Benzothiazole-6-carboxylic acid (H315, H319).[1]
Respiratory Irritation May cause respiratory irritation. Benzothiazole-6-carboxylic acid (H335).[1]
Chemical Incompatibility Acids, Strong Oxidizing Agents. Critical Incompatibility: Contact with acids will liberate toxic hydrogen cyanide gas.Fundamental chemistry of nitrile compounds.
Environmental Hazard Assumed to be harmful to aquatic life.General precaution for nitrogenous heterocyclic compounds.[2]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The cardinal principle of chemical waste management is segregation.[3][4] Mixing incompatible waste streams is not only a compliance violation but a significant safety risk. The following protocol provides a self-validating system for the safe disposal of 4-Cyano-2-methylbenzothiazole waste.

Step 1: Point-of-Generation Waste Segregation

Proper disposal begins the moment waste is generated. Never accumulate unidentified chemical waste.[4]

  • Primary Mandate: Isolate from Acids. All waste streams containing 4-Cyano-2-methylbenzothiazole must be kept in containers designated for basic or neutral non-halogenated organic waste . The pH of the waste container should be maintained above 7.0.

  • Segregate by Physical State:

    • Solid Waste: Unused or expired neat compound, reaction by-products.

    • Liquid Waste: Solutions of the compound in organic solvents (e.g., from chromatography, reaction workups).

    • Contaminated Labware (PPE): Gloves, weighing paper, pipette tips, etc.

Step 2: Containerization and Labeling

Proper containerization prevents leaks and ensures waste handlers are aware of the contents.[5][6]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is free from cracks and has a secure, leak-proof screw cap. For liquid waste, never use a metal container.[3]

  • Label Correctly and Completely: The label is the most critical piece of safety information for waste handlers. Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "4-Cyano-2-methylbenzothiazole" (avoid abbreviations)

    • All components of a mixture, including solvents.

    • The primary hazards: "Toxic," "Irritant"

    • A warning: "Do Not Mix with Acids - Risk of Cyanide Gas"

    • The date accumulation started.

    • Your name, laboratory, and contact information.

  • Keep Containers Closed: Except when adding waste, the container must always be securely closed. This prevents the release of vapors and protects the contents from contamination.

Step 3: Managing Specific Waste Streams
  • Neat or Solid Waste:

    • Place the solid 4-Cyano-2-methylbenzothiazole into a robust, sealable plastic bag or a wide-mouthed, compatible container.

    • Place this primary container into a second, larger labeled hazardous waste container for solids.

    • This waste stream is classified as Toxic Organic Solid Waste .

  • Solutions in Organic Solvents (Non-Halogenated):

    • Carefully pour the waste solution into a designated, labeled container for "Non-Halogenated Organic Liquid Waste (Nitrile-Containing)."

    • Ensure the container is stored in a well-ventilated area, away from heat or ignition sources, and within secondary containment.[7]

    • Do not overfill the container; leave at least 10% headspace for vapor expansion.

  • Contaminated Labware and PPE:

    • Collect all lightly contaminated items such as gloves, paper towels, and pipette tips in a dedicated, lined container.[4]

    • This container should be clearly labeled as "Solid Hazardous Waste" with the chemical name listed.

    • Once full, seal the liner and close the container for disposal.

Step 4: Final Disposal
  • Arrange for Pickup: Do not transport hazardous waste yourself. Contact your institution's Environmental Health & Safety (EHS) or Research Safety department to arrange for the collection of your full, properly labeled waste containers.[8]

  • Documentation: Sign any waste manifests or pickup forms as required by your institution and retain copies for your records. This creates a "cradle-to-grave" record of the waste.[8]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your EHS office immediately.

  • ASSESS & EQUIP: For small, manageable spills, ensure you are wearing appropriate Personal Protective Equipment (PPE):

    • Double nitrile gloves

    • Chemical splash goggles and a face shield

    • A lab coat

  • CONTAIN: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • NEUTRALIZE (VAPOR RISK): If there is any risk of acidification, a spill kit for cyanide-containing materials may include a basic neutralizing agent. Consult your EHS department for specific guidance.

  • COLLECT: Carefully sweep the absorbed material into a designated hazardous waste container.

  • DECONTAMINATE: Clean the spill area with a detergent solution, followed by water. Collect all cleaning materials as hazardous waste.

  • DISPOSE: Label the spill cleanup waste container and dispose of it according to the procedures outlined in Part 2.

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 4-Cyano-2-methylbenzothiazole.

G Disposal Workflow for 4-Cyano-2-methylbenzothiazole A Waste Generated (4-Cyano-2-methylbenzothiazole) B Identify Waste Type A->B C Solid (Neat Compound, Residue) B->C Solid D Liquid (Solution in Solvent) B->D Liquid E Contaminated Labware (Gloves, Wipes, Pipettes) B->E Labware/PPE F Container: 'Toxic Organic Solid Waste' Label with Full Chemical Name & 'Do Not Mix with Acids' C->F G Is solvent halogenated? D->G J Container: 'Solid Hazardous Waste' (Lined Pail) Label with Chemical Name E->J K Store in Satellite Accumulation Area (Secondary Containment) F->K H Container: 'Halogenated Liquid Waste (Nitrile-Containing)' Label with all components & 'Do Not Mix with Acids' G->H Yes I Container: 'Non-Halogenated Liquid Waste (Nitrile-Containing)' Label with all components & 'Do Not Mix with Acids' G->I No H->K I->K J->K L Contact EHS for Pickup K->L

Caption: Decision tree for waste segregation and disposal.

Part 5: References

  • Green Lab Guide - TU Dresden. (n.d.). Retrieved from TU Dresden website.

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Amino-4-methylbenzothiazole.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Methyl benzoate.

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • Pkwteile.de. (2023, May 3). Safety Data Sheet.

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.

  • University of Aveiro. (n.d.). Laboratory Waste Disposal.

  • MEGA eG. (2021, July 26). Safety Data Sheet.

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. (Note: This is a duplicate of reference 2, included for citation consistency).

  • Merck Millipore. (n.d.). Safety Data Sheet.

  • NextSDS. (n.d.). 4-Cyano-2-methylindazole — Chemical Substance Information.

  • El-Metwally, N. (2015). Synthesis, reactions and antimicrobial activity of benzothiazoles. European Journal of Chemistry, 6(2), 98-106.

  • MDPI. (2023, April 25). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity.

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook.

  • Sigma-Aldrich. (n.d.). Benzothiazole-6-carboxylic acid 96%.

  • PubMed. (2017, February 5). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS.

  • ResearchGate. (n.d.). Chemical structures of pharmacologically relevant benzothiazoles.

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

  • Pharmaffiliates. (n.d.). CAS No : 1477-42-5 | Product Name : 2-Amino-4-methylbenzothiazole.

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole.

  • ChemRadar. (n.d.). 2-Methylbenzothiazole CAS#120-75-2 | CAS Substance Database.

  • LUCKY CHEMICAL. (n.d.). 2-Methylbenzothiazole CAS NO 120-75-2.

Sources

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